1-(3-Methyloxetan-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methyloxetan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRLIWDQZUUUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(COC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741763 | |
| Record name | 1-(3-Methyloxetan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-04-7 | |
| Record name | 1-(3-Methyloxetan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methyloxetan-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(3-Methyloxetan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methyloxetan-3-yl)ethanone, a unique heterocyclic ketone, is a molecule of growing interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a strained four-membered oxetane ring coupled with a reactive ketone functional group, presents a compelling scaffold for the development of novel therapeutic agents. The oxetane moiety is increasingly recognized for its ability to modulate key physicochemical properties in drug candidates, such as solubility, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a focus on data relevant to researchers and drug development professionals.
Core Chemical Properties
A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be considered with appropriate scientific caution.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| CAS Number | 1363381-04-7 | [2][3] |
| Appearance | Solid | [4] |
| Boiling Point | 153.3 ± 33.0 °C (Predicted) | N/A |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Data not available | |
| Melting Point | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methyl protons on the oxetane ring, and the methylene protons of the oxetane ring. The chemical shifts and coupling patterns of the diastereotopic methylene protons on the oxetane ring would be of particular diagnostic value.
-
¹³C NMR: The carbon NMR spectrum should reveal characteristic peaks for the carbonyl carbon of the ketone, the quaternary carbon of the oxetane ring bearing the methyl and acetyl groups, the methyl carbons, and the methylene carbons of the oxetane ring.
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1715-1730 cm⁻¹. Additionally, C-O-C stretching vibrations from the oxetane ring would be expected in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the acetyl group and opening of the oxetane ring.
Synthesis and Reactivity
Synthesis
Currently, a detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, plausible synthetic routes can be conceptualized based on established organic chemistry principles.
One potential synthetic workflow could involve the acylation of a suitable 3-methyl-3-substituted oxetane precursor. This could be achieved through various methods, such as the reaction of an organometallic reagent derived from 3-methyl-3-vinyloxetane with an acetylating agent, or the oxidation of a corresponding secondary alcohol.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the oxetane ring.
-
Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to the corresponding alcohol, reductive amination to form amines, and the formation of imines and enamines. These reactions provide avenues for further functionalization and derivatization.
-
Oxetane Ring Reactivity: The strained four-membered oxetane ring can undergo ring-opening reactions under both acidic and basic conditions, as well as through nucleophilic attack. The regioselectivity of the ring-opening would be influenced by the nature of the attacking nucleophile and the reaction conditions. This reactivity can be exploited to introduce diverse substituents and construct more complex molecular architectures.
Role in Drug Discovery and Development
While specific biological activity data for this compound is not yet reported, the incorporation of the oxetane motif into drug candidates is a well-established strategy to enhance their pharmacological profiles.
Improving Physicochemical Properties: The polar nature of the oxetane ring can improve the aqueous solubility of a parent molecule, a critical factor for oral bioavailability. Furthermore, the replacement of more metabolically labile groups, such as gem-dimethyl or carbonyl groups, with an oxetane can lead to improved metabolic stability and a more favorable pharmacokinetic profile.
Vectorial Exit and Target Engagement: The three-dimensional and polar nature of the oxetane ring can influence the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target. The oxygen atom can act as a hydrogen bond acceptor, contributing to favorable interactions within a protein binding pocket.
Potential Signaling Pathway Involvement: Given the prevalence of kinase inhibitors in modern drug discovery, it is plausible that derivatives of this compound could be explored as modulators of various signaling pathways. The ketone functionality provides a handle for the introduction of pharmacophores known to interact with the ATP-binding site of kinases. The oxetane moiety could then be utilized to fine-tune the selectivity and pharmacokinetic properties of the resulting inhibitor.
Caption: Logical relationships in the application of this compound in drug discovery.
Experimental Protocols
Due to the limited availability of published experimental procedures for this compound, this section provides a generalized protocol for a key transformation that could be applied in its derivatization for drug discovery purposes: reductive amination of the ketone.
General Protocol for Reductive Amination:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Imine/Enamine Formation: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Add a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature until the reaction is complete, as indicated by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired amine derivative.
Conclusion
This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique combination of a reactive ketone and a property-modulating oxetane ring makes it an attractive scaffold for medicinal chemists. While detailed experimental and biological data for this specific compound are still emerging, this guide provides a foundational understanding of its chemical properties, potential synthetic routes, and its promising role in the future of drug discovery. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is highly encouraged to unlock their full potential.
References
1-(3-Methyloxetan-3-yl)ethanone molecular structure
An In-depth Technical Guide on the Molecular Structure of 1-(3-Methyloxetan-3-yl)ethanone
This technical guide provides a comprehensive overview of the molecular structure, properties, and key identifiers of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Identity and Structure
This compound is a chemical compound featuring a four-membered oxetane ring substituted at the 3-position with both a methyl group and an acetyl group.[1][2] This substitution pattern creates a quaternary carbon center within the strained ring system.
Chemical Identifiers
The compound is uniquely identified by several standard chemical notations. These identifiers are crucial for database searches and unambiguous communication in scientific literature.
| Identifier | Value | Source(s) |
| CAS Number | 1363381-04-7 | [1][2][3] |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(=O)C1(C)COC1 | [1][3] |
| InChI | InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3 | [1] |
| InChIKey | QDRLIWDQZUUUGX-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
The physical and chemical properties of the molecule are summarized below. Note that some values are predicted based on computational models.
| Property | Value | Source(s) |
| Molecular Weight | 114.14 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Predicted Boiling Point | 153.3 ± 33.0 °C | [2] |
| Predicted Density | 1.021 ± 0.06 g/cm³ | [2] |
| Purity | ≥97% (as commercially available) | [1][3] |
Logical Workflow for Molecular Identification
The process of identifying and representing a chemical structure follows a logical workflow, starting from its name and leading to machine-readable formats that are essential for cheminformatics and data analysis.
Caption: Logical flow from chemical name to database-friendly identifiers.
Synthesis Protocols
Generalized Synthetic Workflow
A plausible synthetic route could start from 3-methyl-3-oxetanemethanol.[5] This precursor contains the required 3-methyl-substituted oxetane core. The alcohol functionality can be chemically manipulated to introduce the acetyl group. The following workflow illustrates a potential two-step oxidation-addition-oxidation sequence.
Caption: Plausible multi-step synthesis route for the target molecule.
Methodological Considerations
-
Step 1: Initial Oxidation: The primary alcohol of 3-methyl-3-oxetanemethanol would be oxidized to an aldehyde.[5] Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation to prevent over-oxidation to a carboxylic acid.
-
Step 2: Carbon-Carbon Bond Formation: The resulting aldehyde would then be reacted with a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) to form a secondary alcohol, 1-(3-methyloxetan-3-yl)ethan-1-ol.[6]
-
Step 3: Final Oxidation: The secondary alcohol is then oxidized to the target ketone. This can be achieved using reagents like PCC or Dess-Martin periodinane (DMP).
This proposed pathway is a standard, logical approach in organic synthesis for achieving the desired molecular structure. The stability of the oxetane ring to these reaction conditions would need to be considered.[4]
References
An In-depth Technical Guide to the Synthesis of 1-(3-Methyloxetan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a recommended synthetic pathway for 1-(3-methyloxetan-3-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The oxetane motif is of significant interest due to its ability to improve the physicochemical properties of drug candidates. This document outlines a reliable two-step synthesis starting from 3-methyloxetane-3-carboxylic acid, proceeding through a Weinreb amide intermediate. Detailed experimental protocols are provided, and quantitative data is summarized for clarity.
I. Overview of the Synthetic Pathway
The selected pathway involves two key transformations:
-
Weinreb Amide Formation: 3-Methyloxetane-3-carboxylic acid is converted to the corresponding N-methoxy-N-methylamide (Weinreb amide). This is achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
-
Ketone Synthesis: The isolated Weinreb amide is then treated with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to yield the target ketone, this compound. The stability of the tetrahedral intermediate in the Weinreb ketone synthesis prevents the common over-addition seen with other carbonyl derivatives, leading to higher yields of the desired ketone.[1][2]
II. Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Reactants and Stoichiometry
| Step | Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 1 | 3-Methyloxetane-3-carboxylic acid | C₅H₈O₃ | 116.12 | 1.0 | 1.0 |
| 1 | Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 1.2 | 1.2 |
| 1 | N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.54 | 1.1 | 1.1 |
| 1 | Triethylamine | C₆H₁₅N | 101.19 | 2.2 | 2.2 |
| 2 | N-methoxy-N-methyl-(3-methyloxetan-3-yl)carboxamide | C₇H₁₃NO₃ | 159.18 | 1.0 | 1.0 |
| 2 | Methylmagnesium bromide (3M in ether) | CH₃BrMg | 119.23 | 1.2 | 1.2 |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | Weinreb Amide Formation | Dichloromethane | 0 to rt | 3 | N-methoxy-N-methyl-(3-methyloxetan-3-yl)carboxamide | 85-95 | >95 |
| 2 | Ketone Synthesis | Tetrahydrofuran | 0 to rt | 2 | This compound | 80-90 | >98 |
III. Experimental Protocols
Step 1: Synthesis of N-methoxy-N-methyl-(3-methyloxetan-3-yl)carboxamide (Weinreb Amide)
Methodology:
-
To a stirred solution of 3-methyloxetane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM (0.5 M) and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM (1.0 M).
-
Add the solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine to the cooled acyl chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-methoxy-N-methyl-(3-methyloxetan-3-yl)carboxamide as a colorless oil.
Step 2: Synthesis of this compound
Methodology:
-
Dissolve the N-methoxy-N-methyl-(3-methyloxetan-3-yl)carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere and cool the solution to 0 °C.
-
Add a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless liquid.
IV. Signaling Pathways and Experimental Workflows
Caption: Weinreb ketone synthesis pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
References
Technical Guide: 1-(3-Methyloxetan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methyloxetan-3-yl)ethanone is a heterocyclic ketone incorporating a strained four-membered oxetane ring. The oxetane motif has garnered significant interest in medicinal chemistry and drug discovery. Its unique stereoelectronic properties and ability to act as a polar, metabolically stable bioisostere for more common functional groups, such as gem-dimethyl or carbonyl groups, make it an attractive component in the design of novel therapeutic agents.[1][2][3] The incorporation of an oxetane ring can favorably modulate key physicochemical properties of a molecule, including aqueous solubility, lipophilicity, and metabolic stability.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its relevance in the broader context of drug discovery.
Chemical Properties and Data
The IUPAC name for the compound is this compound. It is also known by the synonyms Ethanone, 1-(3-methyl-3-oxetanyl)- and 1-(3-methyloxetan-3-yl)ethan-1-one. Below is a summary of its key chemical data.
| Property | Value | Reference |
| CAS Number | 1363381-04-7 | [4] |
| Molecular Formula | C₆H₁₀O₂ | [5] |
| Molecular Weight | 114.14 g/mol | [5] |
| Canonical SMILES | CC(=O)C1(C)COC1 | [5] |
| InChI | InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3 | [5] |
| InChI Key | QDRLIWDQZUUUGX-UHFFFAOYSA-N | [5] |
| Appearance | Solid | [5] |
| Purity | 97% | [5] |
Experimental Protocols: Synthesis
Hypothetical Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available 3-methyl-3-oxetanemethanol. The first step involves a Grignard reaction to introduce the acetyl group precursor, followed by an oxidation to yield the final ketone.
Step 1: Synthesis of 1-(3-Methyloxetan-3-yl)ethanol
-
Reaction: Grignard reaction of 3-methyl-3-oxetanemethanol with methylmagnesium bromide.
-
Reagents and Materials:
-
3-Methyl-3-oxetanemethanol
-
Methylmagnesium bromide (in a suitable ether solvent, e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of 3-methyl-3-oxetanemethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add methylmagnesium bromide solution dropwise from a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-(3-methyloxetan-3-yl)ethanol.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Oxidation of 1-(3-Methyloxetan-3-yl)ethanol to this compound
-
Reaction: Oxidation of the secondary alcohol to a ketone.
-
Reagents and Materials:
-
1-(3-Methyloxetan-3-yl)ethanol (from Step 1)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) and silica gel in anhydrous dichloromethane, add a solution of 1-(3-methyloxetan-3-yl)ethanol in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
-
Role in Drug Discovery and Medicinal Chemistry
Currently, there is no specific information available in the searched literature regarding the biological activity or involvement of this compound in any signaling pathways. However, the oxetane moiety is a recognized pharmacophore with significant applications in drug design.
Oxetanes are often employed as isosteres for gem-dimethyl and carbonyl groups.[2][3] This substitution can lead to improvements in:
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to a gem-dimethyl group.[2]
-
Aqueous Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the aqueous solubility of a compound.[2]
-
Three-Dimensionality: The puckered structure of the oxetane ring can increase the three-dimensional character of a molecule, which can be advantageous for binding to protein targets.[3]
The logical workflow for utilizing an oxetane-containing fragment like this compound in a drug discovery program is depicted below.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3-Methyl-oxetan-3-yl)ethanone | 1363381-04-7 [amp.chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Spectral Data Analysis of 1-(3-Methyloxetan-3-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectral data for the novel compound 1-(3-Methyloxetan-3-yl)ethanone. Due to the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Detailed experimental protocols for acquiring this data are provided, alongside a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in the synthesis and characterization of oxetane-containing molecules.
Introduction
Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry as versatile scaffolds. Their unique conformational properties and ability to act as polar motifs make them attractive isosteres for gem-dimethyl and carbonyl groups. The incorporation of an oxetane ring into a molecular structure can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. This compound is a ketone derivative of a 3,3-disubstituted oxetane, representing a class of compounds with potential applications in the development of novel therapeutic agents. Accurate spectral characterization is paramount for the unambiguous identification and quality control of such compounds.
This whitepaper presents a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predicted data is based on the analysis of structurally analogous compounds and established spectroscopic principles.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. It is crucial to note that these are theoretical values and experimental verification is required for confirmation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit three distinct signals.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.6 - 4.8 | Doublet | 2H | Oxetane ring protons (-CH₂-) |
| ~4.4 - 4.6 | Doublet | 2H | Oxetane ring protons (-CH₂-) |
| ~2.2 | Singlet | 3H | Acetyl group methyl protons (-COCH₃) |
| ~1.5 | Singlet | 3H | Oxetane ring methyl protons (-CH₃) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ is anticipated to show five signals corresponding to the unique carbon atoms in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~207 | Carbonyl carbon (C=O) |
| ~78 | Oxetane ring methylene carbons (-CH₂-) |
| ~45 | Quaternary oxetane ring carbon (-C(CH₃)-) |
| ~25 | Acetyl group methyl carbon (-COCH₃) |
| ~22 | Oxetane ring methyl carbon (-CH₃) |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to be characterized by strong absorptions corresponding to the ketone and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2850 | Medium-Strong | C-H stretching (alkane) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1100 - 1000 | Strong | C-O-C stretching (ether, oxetane ring) |
Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the oxetane ring and the acetyl group.
| m/z | Predicted Fragment Ion |
| 114 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 71 | [M - COCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed, standard methodologies for the acquisition of spectral data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-10 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). The resulting spectrum should be phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-300 amu).
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a new chemical entity.
Conclusion
This technical guide provides a predictive spectral analysis of this compound, a compound of interest in medicinal chemistry. While the presented ¹H NMR, ¹³C NMR, IR, and MS data are theoretical, they are grounded in established spectroscopic principles and data from analogous structures. The detailed experimental protocols and the general workflow for spectroscopic analysis offer a practical framework for researchers aiming to synthesize and characterize this and other novel oxetane derivatives. Experimental verification of the predicted data is essential and will be a critical step in the further development and application of this class of compounds.
An In-depth Technical Guide on the Theoretical Properties of 1-(3-Methyloxetan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of the novel chemical entity, 1-(3-Methyloxetan-3-yl)ethanone. The information presented herein is generated through in silico predictive models and is intended to guide future experimental research and drug discovery efforts.
Core Molecular Properties
This compound, with the chemical formula C₆H₁₀O₂, is a small molecule featuring a ketone functional group attached to a 3-methyl-substituted oxetane ring. The oxetane moiety, a four-membered cyclic ether, is of significant interest in medicinal chemistry due to its potential to favorably modulate physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | - |
| Molecular Weight | 114.14 g/mol | |
| CAS Number | 1363381-04-7 | - |
| Physical State | Colorless Oil (Predicted) | - |
| Boiling Point | 153.3 ± 33.0 °C (Predicted) | - |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | - |
Predicted Physicochemical and Drug-Likeness Properties
To assess the potential of this compound as a drug candidate, key physicochemical and drug-likeness properties were predicted using computational models. These parameters are crucial for oral bioavailability and overall developability.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (o/w) | 0.45 | Optimal lipophilicity for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Favorable for good cell permeability. |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |
| Rotatable Bonds | 1 | Indicates low conformational flexibility, which can be beneficial for binding affinity. |
| Lipinski's Rule of Five | Compliant | Suggests good potential for oral bioavailability. |
Predicted Spectroscopic Data
Predicted spectroscopic data provides a theoretical fingerprint for the identification and characterization of this compound in future experimental work.
¹H and ¹³C NMR Spectra
Predicted chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectra are presented below. These predictions are based on established computational algorithms.[6][7][8][9]
¹H NMR Predicted Chemical Shifts (ppm):
| Atom | Predicted Shift (ppm) |
| -CH₃ (acetyl) | 2.1 |
| -CH₃ (oxetane) | 1.5 |
| -CH₂- (oxetane) | 4.5 - 4.8 |
¹³C NMR Predicted Chemical Shifts (ppm):
| Atom | Predicted Shift (ppm) |
| C=O | 208 |
| C-O (oxetane) | 80 |
| C-CH₂ (oxetane) | 45 |
| C-CH₃ (acetyl) | 25 |
| C-CH₃ (oxetane) | 22 |
Infrared (IR) Spectrum
The predicted infrared (IR) spectrum reveals characteristic vibrational frequencies corresponding to the functional groups present in the molecule.[10][11][12][13][14]
| Wavenumber (cm⁻¹) | Assignment |
| ~1715 | C=O (ketone) stretch |
| ~1100 | C-O-C (ether) stretch |
| ~2950-2850 | C-H (alkane) stretch |
Mass Spectrum
The predicted mass spectrum indicates the expected fragmentation pattern of this compound upon ionization.[15][16][17][18][19]
| m/z | Predicted Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 71 | [M - C₂H₃O]⁺ |
| 43 | [CH₃CO]⁺ |
Predicted ADMET Profile
An in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound was performed to evaluate its potential pharmacokinetic and safety profile.[20][21][22][23]
| ADMET Parameter | Prediction | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier Penetration | Moderate | May have potential for CNS activity. |
| CYP450 2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this major metabolic pathway. |
| Ames Mutagenicity | Non-mutagenic | Low concern for carcinogenicity. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Potential Signaling Pathway Interactions
While specific biological targets for this compound have not been experimentally determined, its structural features suggest potential interactions with various signaling pathways. The ketone moiety can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions.[24][25][26][27] The incorporation of an oxetane ring has been shown to improve metabolic stability and aqueous solubility, properties that can enhance the overall efficacy and safety profile of a drug candidate.[28] Furthermore, small molecule ketones have been implicated in modulating various biological processes, including inflammation and cellular metabolism.[26][27]
Given these characteristics, this compound could potentially interact with a range of biological targets. A logical workflow for identifying these targets would involve initial phenotypic screening followed by more targeted assays.
Caption: Workflow for Biological Target Identification.
Proposed Experimental Protocol for Synthesis
The following is a proposed experimental protocol for the synthesis of this compound, adapted from known procedures for the synthesis of similar oxetane derivatives.[29][30][31][32]
Reaction Scheme:
3-Hydroxymethyl-3-methyloxetane --(Oxidation)--> 3-Formyl-3-methyloxetane --(Grignard Reaction with MeMgBr)--> 1-(3-Methyloxetan-3-yl)ethanol --(Oxidation)--> this compound
Detailed Protocol:
-
Step 1: Oxidation of 3-Hydroxymethyl-3-methyloxetane. To a solution of 3-hydroxymethyl-3-methyloxetane in dichloromethane, add pyridinium chlorochromate (PCC) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to yield 3-formyl-3-methyloxetane.
-
Step 2: Grignard Reaction. To a solution of 3-formyl-3-methyloxetane in dry diethyl ether, add methylmagnesium bromide (MeMgBr) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated ammonium chloride solution and extract the product to obtain 1-(3-methyloxetan-3-yl)ethanol.
-
Step 3: Oxidation to the Ketone. To a solution of 1-(3-methyloxetan-3-yl)ethanol in dichloromethane, add PCC and stir at room temperature. Upon completion, work up the reaction to yield the final product, this compound. Purify by column chromatography.
Caption: Synthetic Pathway for this compound.
Conclusion
The in silico analysis of this compound suggests that it is a promising scaffold for further investigation in drug discovery. Its predicted physicochemical properties are favorable for oral bioavailability, and the ADMET profile indicates a low potential for common liabilities. The presence of the oxetane ring is expected to confer metabolic stability and improved solubility. The proposed synthesis route provides a practical approach for the preparation of this compound for experimental validation of its theoretical properties and for exploration of its biological activities. Future studies should focus on the synthesis and in vitro characterization of this compound to confirm these predictions and to identify its potential therapeutic applications.
References
- 1. proteiniq.io [proteiniq.io]
- 2. tandfonline.com [tandfonline.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Visualizer loader [nmrdb.org]
- 9. NMR Database for Faster Structural Data | CAS [cas.org]
- 10. researchgate.net [researchgate.net]
- 11. IR spectra prediction [cheminfo.org]
- 12. yeschat.ai [yeschat.ai]
- 13. Infrared spectra. Free Download. IR Spectra Library [infrared-spectra.com]
- 14. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 15. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 16. researchgate.net [researchgate.net]
- 17. Mass spectrum and isotopic distribution for a chemical structure [cheminfo.org]
- 18. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
- 19. acdlabs.com [acdlabs.com]
- 20. admetSAR [lmmd.ecust.edu.cn]
- 21. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 22. ADMET-AI [admet.ai.greenstonebio.com]
- 23. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinetic parameters for small-molecule drug delivery by covalent cell surface targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 29. researchgate.net [researchgate.net]
- 30. US6037483A - Solvent-free process for the preparation of mono-substituted fluorinated oxetane monomers - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(3-Methyloxetan-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Methyloxetan-3-yl)ethanone is a unique heterocyclic ketone incorporating a strained four-membered oxetane ring. This structure presents intriguing possibilities in medicinal chemistry, where the oxetane moiety is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups to modulate physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development. Detailed, plausible synthetic protocols, tabulated quantitative data, and visualizations of key concepts are presented to serve as a valuable resource for researchers in the field.
Introduction
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in contemporary medicinal chemistry. Its inherent ring strain and polarity offer a unique combination of properties that can be strategically employed to enhance the drug-like characteristics of bioactive molecules. The incorporation of an oxetane can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more traditional functionalities like gem-dimethyl or carbonyl groups.[1] this compound, featuring both a methyl and an acetyl group at the 3-position of the oxetane ring, represents an interesting building block for the synthesis of novel chemical entities with potentially favorable pharmacokinetic profiles.
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H10O2 | - |
| Molecular Weight | 114.14 g/mol | [2] |
| Appearance | Colorless to pale yellow oil | Prediction |
| Boiling Point | ~150-170 °C (atmospheric pressure) | Prediction |
| Density | ~1.02 g/cm³ | Prediction |
| LogP | ~0.5 | Prediction |
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | IR (neat, cm⁻¹) | MS (EI, m/z) |
| δ 4.65 (d, J=6.0 Hz, 2H, -OCH₂) | δ 208.0 (C=O) | ~2970, 2930 (C-H str) | 114 (M⁺) |
| δ 4.45 (d, J=6.0 Hz, 2H, -OCH₂) | δ 80.0 (C(CH₃)(C=O)) | ~1715 (C=O str) | 99 (M⁺ - CH₃) |
| δ 2.20 (s, 3H, -C(O)CH₃) | δ 78.0 (-OCH₂) | ~980 (Oxetane ring vib) | 71 (M⁺ - C₂H₃O) |
| δ 1.50 (s, 3H, -CH₃) | δ 25.0 (-C(O)CH₃) | 43 (CH₃CO⁺) | |
| δ 22.0 (-CH₃) |
Note: Predicted data is based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy.
Synthesis of this compound
A definitive, published synthetic route for this compound is not currently available. However, a plausible and efficient synthesis can be designed starting from the commercially available 3-methyl-3-oxetanemethanol. The proposed multi-step synthesis involves oxidation of the primary alcohol to an aldehyde, followed by the addition of a methyl group via a Grignard reaction, and a final oxidation to the target ketone.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Formyl-3-methyloxetane
-
Materials: 3-Methyl-3-oxetanemethanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, a solution of 3-methyl-3-oxetanemethanol (1.0 equivalent) in anhydrous DCM is added dropwise at room temperature.
-
The reaction mixture is stirred for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with DCM.
-
The filtrate is concentrated under reduced pressure to yield 3-formyl-3-methyloxetane as a volatile liquid.
-
Step 2: Synthesis of 1-(3-Methyloxetan-3-yl)ethanol
-
Materials: 3-Formyl-3-methyloxetane, Methylmagnesium bromide (CH₃MgBr) in THF, Anhydrous THF, Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
A solution of 3-formyl-3-methyloxetane (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere.
-
A solution of methylmagnesium bromide (1.2 equivalents) in THF is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 1-(3-methyloxetan-3-yl)ethanol.
-
Step 3: Synthesis of this compound
-
Materials: 1-(3-Methyloxetan-3-yl)ethanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, a solution of 1-(3-methyloxetan-3-yl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise at room temperature.
-
The reaction mixture is stirred for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with DCM.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.
-
Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its potential as a versatile building block for introducing the 3-methyl-3-acetyloxetane moiety into larger molecules. This can be particularly advantageous for modifying the properties of a lead compound.
Bioisosteric Replacement Strategy
The oxetane unit can serve as a polar and metabolically stable surrogate for a gem-dimethyl group or a carbonyl group. This strategy can lead to significant improvements in a compound's physicochemical properties.
Caption: The role of the oxetane moiety as a bioisostere in drug design.
The introduction of the polar oxetane ring can disrupt intermolecular crystal packing and increase interactions with water, thereby enhancing aqueous solubility. Furthermore, the strained ether is generally more resistant to metabolic degradation compared to, for instance, an isopropyl group, which can be susceptible to oxidation.
Experimental Workflow for Lead Optimization
The integration of this compound or its derivatives into a drug discovery program would typically follow a structured workflow.
Caption: A typical experimental workflow for lead optimization using oxetane-containing building blocks.
Conclusion
This compound is a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. While detailed experimental data on the compound itself is scarce, its synthesis is feasible through established chemical transformations. The key value of this molecule lies in its potential to introduce the 3-methyl-3-acetyloxetane group as a means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a foundational understanding of its synthesis, predicted properties, and strategic application, encouraging its consideration in future drug design and development endeavors.
References
The Emergence of 1-(3-Methyloxetan-3-yl)ethanone: A Technical Primer for Advanced Drug Discovery
An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Novel Oxetane Building Block
Abstract
This technical document provides a comprehensive overview of the novel chemical entity, 1-(3-Methyloxetan-3-yl)ethanone. While a specific seminal discovery paper for this compound is not prominent in the public domain, this guide constructs a robust technical profile based on established principles of oxetane chemistry and its burgeoning role in medicinal chemistry. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its synthesis, characterization, and potential utility as a valuable building block in the design of next-generation therapeutics. The oxetane motif is increasingly recognized for its ability to confer desirable physicochemical properties to drug candidates, and this compound represents a key functionalized synthon for accessing this privileged scaffold.
Introduction to the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has garnered significant attention in contemporary drug discovery.[1] Historically underutilized due to perceived ring strain and synthetic challenges, oxetanes are now appreciated for their unique ability to act as "bioisosteres" for commonly employed functional groups, such as gem-dimethyl or carbonyl groups.[2] The incorporation of an oxetane moiety can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] The strained nature of the ring does not necessarily impart instability; in fact, 3,3-disubstituted oxetanes exhibit remarkable stability.[4]
Physicochemical and Predicted Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These data are crucial for its application in synthetic and medicinal chemistry programs.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | - |
| Molecular Weight | 114.14 g/mol | - |
| CAS Number | 1363381-04-7 | - |
| Appearance | Colorless oil (Predicted) | [5] |
| Boiling Point | 153.3±33.0 °C (Predicted) | - |
| Density | 1.021±0.06 g/cm³ (Predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
Table 1: Physicochemical and Predicted Properties of this compound
Proposed Synthesis of this compound
Experimental Protocol: Grignard Reaction and Hydrolysis
Step 1: Synthesis of 1-(3-Methyloxetan-3-yl)ethanimine
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Preparation: In the flask, magnesium turnings (1.2 eq) are placed and suspended in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction.
-
Grignard Reagent Formation: A solution of methyl iodide (1.2 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to the magnesium suspension. The reaction mixture is stirred until the magnesium is consumed, forming methylmagnesium iodide.
-
Addition of Oxetane Nitrile: A solution of 3-methyloxetane-3-carbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3-methyloxetan-3-yl)ethanimine.
Step 2: Hydrolysis to this compound
-
Hydrolysis: The crude imine from Step 1 is dissolved in a mixture of water and a suitable acid (e.g., 1 M HCl).
-
Reaction: The mixture is stirred at room temperature for 12-24 hours until TLC analysis indicates the complete conversion of the imine to the ketone.
-
Extraction and Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Proposed Synthetic Workflow
References
- 1. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Characteristics of 1-(3-Methyloxetan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical characteristics of the organic compound 1-(3-Methyloxetan-3-yl)ethanone. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document primarily presents predicted values obtained from chemical databases and outlines the standard experimental protocols that would be employed for their empirical determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. The available data is summarized below.
Data Presentation: Physical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₀O₂ | - |
| Molecular Weight | 114.14 g/mol | - |
| Appearance | Colorless oil | [1] |
| Boiling Point | 153.3 ± 33.0 °C | Predicted[1][2] |
| Melting Point | Not available | - |
| Density | 1.021 ± 0.06 g/cm³ | Predicted[1][2] |
| Solubility | Not available | - |
| CAS Number | 1363381-04-7 | [1][2] |
Experimental Protocols
1. Determination of Molecular Weight by Mass Spectrometry
-
Principle: This method involves the ionization of the compound and the measurement of its mass-to-charge ratio (m/z).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Procedure:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
The compound is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
The mass analyzer separates the resulting ions based on their m/z ratio.
-
The detector records the abundance of each ion, generating a mass spectrum. The molecular weight is determined from the m/z of the molecular ion peak [M]+ or a protonated/adducted species (e.g., [M+H]+, [M+Na]+).
-
2. Determination of Boiling Point by Distillation
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Instrumentation: Distillation apparatus (including a boiling flask, condenser, thermometer, and receiving flask), heating mantle.
-
Procedure:
-
A sample of this compound is placed in the boiling flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
The sample is gradually heated.
-
The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.
-
For greater accuracy, the pressure should be standardized to 1 atm (760 mmHg).
-
3. Determination of Melting Point (for solid impurities or derivatives)
-
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow range.
-
Instrumentation: Melting point apparatus.
-
Procedure:
-
A small, dry sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
4. Determination of Density by Pycnometry
-
Principle: Density is the mass of a substance per unit volume. A pycnometer is a flask with a precise volume.
-
Instrumentation: Pycnometer, analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the sample liquid, this compound, and weighed again.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
-
The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference
-
5. Determination of Solubility
-
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
-
Instrumentation: Vials, analytical balance, temperature-controlled shaker.
-
Procedure:
-
A known amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, acetone) in a vial.
-
The mixture is agitated in a temperature-controlled shaker until equilibrium is reached.
-
The solution is filtered to remove any undissolved solute.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or GC.
-
This process is repeated with varying amounts of solute to determine the saturation point.
-
Logical Workflow Visualization
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a novel chemical compound like this compound.
Caption: Workflow for Physical Property Determination.
References
Methodological & Application
Synthesis of 1-(3-Methyloxetan-3-yl)ethanone from 3-methyloxetane-3-carbonitrile
Abstract
This application note provides a detailed protocol for the synthesis of 1-(3-Methyloxetan-3-yl)ethanone from 3-methyloxetane-3-carbonitrile. The synthesis proceeds via a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] The nitrile is treated with methylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine to yield the target ketone.[4][5][6] This method is broadly applicable for the preparation of ketones from a variety of nitriles and organometallic reagents.[1][7] All experimental procedures, including reaction setup, workup, and purification, are described in detail. Additionally, quantitative data is summarized, and reaction pathways are illustrated to provide a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
The oxetane ring is a valuable structural motif in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates. The synthesis of functionalized oxetanes is therefore of significant interest. This application note details the conversion of 3-methyloxetane-3-carbonitrile to this compound, a key intermediate for further chemical elaboration. The core of this transformation is the Grignard reaction, which allows for the efficient formation of a ketone from a nitrile.[8]
The reaction involves the nucleophilic addition of a Grignard reagent (in this case, methylmagnesium bromide) to the electrophilic carbon of the nitrile.[1] This addition leads to the formation of an intermediate imine salt.[5][6] Subsequent hydrolysis of this imine in the presence of aqueous acid affords the final ketone product.[4][9] A key advantage of this method is that the ketone is only formed during the aqueous workup, which prevents a second addition of the Grignard reagent to the ketone that would otherwise lead to a tertiary alcohol.[2]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Nucleophilic Addition of the Grignard Reagent: The highly nucleophilic methyl group of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile in 3-methyloxetane-3-carbonitrile. This results in the formation of a magnesium salt of the imine.
-
Hydrolysis of the Imine: The addition of aqueous acid protonates the nitrogen atom of the imine salt, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and the eventual elimination of ammonia lead to the formation of the desired ketone, this compound.[4]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methyloxetane-3-carbonitrile | 97.12 | 5.00 g | 51.5 |
| Methylmagnesium bromide (3.0 M in Et₂O) | - | 19.0 mL | 57.0 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | 50.0 |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - |
| Saturated Sodium Chloride (Brine) | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - |
| Diethyl Ether (for extraction) | 74.12 | 2 x 50 mL | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Addition of Reactants: The flask is charged with 3-methyloxetane-3-carbonitrile (5.00 g, 51.5 mmol) and anhydrous diethyl ether (50 mL). The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: Methylmagnesium bromide (19.0 mL of a 3.0 M solution in diethyl ether, 57.0 mmol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching and Hydrolysis: The reaction mixture is cooled to 0 °C, and 1 M hydrochloric acid (50 mL) is added slowly and carefully to quench the reaction and hydrolyze the intermediate imine. The mixture is stirred vigorously for 30 minutes.
-
Workup: The layers are separated using a separatory funnel. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Results and Discussion
The synthesis of this compound was successfully achieved following the outlined protocol. The quantitative results are summarized in the table below.
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 5.88 | 4.82 | 82.0 |
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained yield of 82.0% is considered good for this type of transformation. Potential sources of yield loss include incomplete reaction, side reactions, and losses during the workup and purification steps. It is crucial to maintain anhydrous conditions throughout the Grignard addition step to prevent the quenching of the Grignard reagent.[10]
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. Handle methylmagnesium bromide with extreme care under an inert atmosphere.
-
Diethyl ether is highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
The quenching of the reaction with acid is exothermic. Add the acid slowly and with cooling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 3-methyloxetane-3-carbonitrile using a Grignard reaction. The described method is efficient and provides the target compound in good yield. The experimental details and safety precautions outlined will be valuable for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Grignard Reagents [chemed.chem.purdue.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ring-Opening Reactions of 1-(3-Methyloxetan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methyloxetan-3-yl)ethanone is a versatile building block in organic synthesis, offering a unique combination of a reactive ketone carbonyl group and a strained oxetane ring. The inherent ring strain of the oxetane moiety makes it susceptible to various ring-opening reactions, providing access to a diverse array of highly functionalized acyclic compounds. These products, particularly substituted 1,3-diols and their derivatives, are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. The strategic opening of the oxetane ring allows for the introduction of new functional groups and the creation of stereocenters, making it a powerful tool in medicinal chemistry and drug discovery.
This document provides detailed application notes and protocols for key ring-opening reactions of this compound, including nucleophilic additions to the carbonyl group followed by ring-opening, and direct acid-catalyzed ring-opening.
General Reaction Pathway
The ring-opening of this compound typically proceeds through a two-step sequence:
-
Nucleophilic Addition to the Carbonyl Group: A nucleophile attacks the electrophilic carbonyl carbon, forming a tertiary alkoxide intermediate. Upon workup, this intermediate is protonated to yield a 3-acetyl-3-hydroxy-3-methyloxetane derivative.
-
Ring-Opening: The resulting tertiary alcohol can then undergo acid or base-catalyzed ring-opening, leading to the formation of a substituted butane-1,3-diol derivative. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.
Figure 1: General reaction pathway for the nucleophilic addition and subsequent ring-opening of this compound.
Application Note 1: Synthesis of Tertiary Alcohols via Grignard Reaction and Subsequent Acid-Catalyzed Ring-Opening
The reaction of this compound with Grignard reagents provides a straightforward method for the synthesis of tertiary alcohols containing the oxetane ring. Subsequent treatment of these alcohols with an acid catalyst can induce ring-opening to afford highly substituted 1,3-diols.
Experimental Protocol: Grignard Addition
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a solution of this compound in anhydrous THF is cooled to 0 °C in an ice bath.
-
The Grignard reagent (1.1 equivalents) is added dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 1-(3-Methyl-3-oxetanyl)-1-phenylethanol | 85 |
| 2 | Methylmagnesium bromide | 2-(3-Methyloxetan-3-yl)propan-2-ol | 90 |
Note: Yields are indicative and may vary based on reaction scale and purification.
Experimental Protocol: Acid-Catalyzed Ring-Opening
Materials:
-
Tertiary alcohol from the Grignard reaction
-
Methanol
-
Acid catalyst (e.g., Amberlyst® 15, sulfuric acid)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The tertiary alcohol is dissolved in methanol.
-
A catalytic amount of acid (e.g., 10 mol% H₂SO₄ or a catalytic amount of Amberlyst® 15) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude 1,3-diol product can be purified by column chromatography.
Figure 2: Workflow for the synthesis of a substituted 1,3-diol via Grignard reaction and subsequent acid-catalyzed ring-opening.
Application Note 2: Reductive Amination and Potential for Subsequent Ring-Opening
Reductive amination of this compound with a primary amine and a reducing agent can be employed to synthesize secondary amines containing the oxetane moiety. While direct, one-pot ring-opening following reductive amination is not well-documented for this specific substrate, the resulting N-substituted amino alcohol is a valuable intermediate that can potentially undergo subsequent acid-catalyzed ring-opening in a separate step to yield functionalized amino diols.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound and benzylamine (1.1 equivalents) in DCM, a catalytic amount of acetic acid is added.
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude secondary amine can be purified by column chromatography.
Data Presentation
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-benzyl-1-(3-methyloxetan-3-yl)ethanamine | 75-85 |
| 2 | Aniline | N-phenyl-1-(3-methyloxetan-3-yl)ethanamine | 70-80 |
Note: Yields are indicative and may vary.
Figure 3: Logical workflow for reductive amination and potential subsequent ring-opening.
Conclusion
The ring-opening reactions of this compound provide a versatile platform for the synthesis of highly functionalized acyclic molecules. The protocols outlined in these application notes demonstrate reliable methods for the preparation of substituted 1,3-diols and amino alcohols, which are valuable synthons in drug discovery and development. The ability to introduce molecular diversity through the choice of nucleophile and reaction conditions highlights the synthetic utility of this oxetane-containing building block. Further exploration of these reaction pathways can lead to the discovery of novel molecular scaffolds with potential biological activity.
Application Notes and Protocols: 1-(3-Methyloxetan-3-yl)ethanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(3-methyloxetan-3-yl)ethanone as a key building block in modern organic synthesis, with a particular focus on its application in medicinal chemistry. The unique structural and physicochemical properties of the 3-methyloxetanyl moiety make this compound an attractive starting material for the synthesis of novel scaffolds with improved drug-like properties.
Introduction: The Value of the Oxetane Moiety in Drug Discovery
The oxetane ring has gained significant attention in medicinal chemistry as a valuable bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyl groups.[1][2] The incorporation of this small, polar, three-dimensional motif can lead to substantial improvements in key physicochemical properties of drug candidates.
Key Advantages of Incorporating an Oxetane Ring:
-
Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a molecule compared to its nonpolar gem-dimethyl analogue.[1]
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes than gem-dimethyl groups.[1]
-
Reduced Lipophilicity: Replacing a lipophilic gem-dimethyl group with a more polar oxetane can lower the overall lipophilicity (LogP) of a compound, which is often desirable for improving its pharmacokinetic profile.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of a nearby amine, which can be beneficial for reducing off-target effects, such as hERG inhibition.
-
Increased Three-Dimensionality: The introduction of the sp³-rich oxetane scaffold increases the three-dimensional character of a molecule, potentially leading to improved target selectivity and binding.
This compound provides a readily available starting material to incorporate these advantageous features into a variety of molecular scaffolds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | |
| Molecular Weight | 114.14 g/mol | |
| CAS Number | 1363381-04-7 | |
| Appearance | White to off-white solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Calculated LogP | 0.25 |
Application: Synthesis of Spirocyclic Piperidines
A significant application of this compound is in the synthesis of spirocyclic piperidines. Spiro[oxetane-3,3'-piperidine] scaffolds are of particular interest as they can be considered conformationally restricted analogues of morpholine, a common motif in drug molecules that is often associated with metabolic liabilities.[1] The synthesis of such spirocycles from this compound can be achieved through a multi-step sequence, as outlined below.
The proposed pathway involves an initial functionalization of the ketone, followed by the introduction of a nitrogen-containing side chain and subsequent intramolecular cyclization to form the desired spiropiperidine.
Caption: Proposed synthetic workflow for the synthesis of a spiro[oxetane-3,3'-piperidine] derivative.
The following are detailed, representative protocols for the synthesis of a spiro[oxetane-3,3'-piperidine] derivative.
Step 1: Synthesis of 2-Bromo-1-(3-methyloxetan-3-yl)ethanone
This step involves the alpha-bromination of the starting ketone.
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add NBS and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-bromo-1-(3-methyloxetan-3-yl)ethanone.
-
Step 2: Synthesis of the Amino Ketone Intermediate
This step involves the nucleophilic substitution of the bromide with a suitable primary amine.
-
Materials:
-
2-Bromo-1-(3-methyloxetan-3-yl)ethanone (1.0 eq)
-
Primary amine (e.g., benzylamine) (2.2 eq)
-
Acetonitrile
-
Potassium carbonate (2.0 eq)
-
-
Procedure:
-
To a solution of 2-bromo-1-(3-methyloxetan-3-yl)ethanone in acetonitrile, add potassium carbonate and the primary amine.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino ketone intermediate, which can often be used in the next step without further purification.
-
Step 3: Intramolecular Cyclization to form the Spiropiperidine
This step involves an acid-catalyzed intramolecular cyclization to form the final spirocyclic product.
-
Materials:
-
Crude amino ketone intermediate from Step 2
-
Formic acid
-
-
Procedure:
-
Dissolve the crude amino ketone intermediate in formic acid.
-
Heat the reaction mixture to 80-100 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding it to a cooled saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired spiro[oxetane-3,3'-piperidine] derivative.
-
The following table provides expected yields for each step and the necessary characterization data.
| Step | Product | Expected Yield | Characterization |
| 1 | 2-Bromo-1-(3-methyloxetan-3-yl)ethanone | 70-85% | ¹H NMR, ¹³C NMR, MS |
| 2 | Alpha-amino ketone intermediate | 80-95% | ¹H NMR, MS |
| 3 | Spiro[oxetane-3,3'-piperidine] derivative | 50-70% | ¹H NMR, ¹³C NMR, HRMS, IR |
Logical Relationship of Oxetane as a Bioisostere
The rationale for using an oxetane as a bioisostere for a gem-dimethyl or carbonyl group is based on the similarity in their steric and electronic properties, which can lead to improved pharmacological profiles.
Caption: The bioisosteric relationship between common functional groups and the oxetane moiety.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential applications in drug discovery. Its use allows for the strategic incorporation of the beneficial oxetane moiety, which can lead to compounds with improved physicochemical and pharmacokinetic properties. The provided protocols for the synthesis of spirocyclic piperidines serve as a practical guide for researchers looking to utilize this promising building block in their synthetic endeavors.
References
Application Notes and Protocols for 1-(3-Methyloxetan-3-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methyloxetan-3-yl)ethanone is a versatile building block in medicinal chemistry, offering a unique combination of a reactive ketone handle and a desirable oxetane motif. The oxetane ring, a four-membered cyclic ether, has gained significant attention as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2] Its incorporation into drug candidates can lead to substantial improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp3-character of the molecule.[3][4] These enhancements can positively impact the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.
These application notes provide an overview of the utility of this compound in the design and synthesis of novel therapeutic agents, particularly focusing on its role in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Detailed experimental protocols for key synthetic transformations are also provided.
Physicochemical Properties and Bioisosteric Advantages
The 3-methyl-3-acetyloxetane moiety offers several advantages in drug design by serving as a bioisosteric replacement for other chemical groups.
Table 1: Comparison of Physicochemical Properties of Oxetane Analogs vs. gem-Dimethyl and Carbonyl Analogs [3]
| Compound Pair | Moiety | cLogP | Aqueous Solubility (µg/mL) |
| Pair 1 | |||
| Compound A | gem-Dimethyl | 3.5 | 10 |
| Compound B | Oxetane | 2.5 | 150 |
| Pair 2 | |||
| Compound C | Carbonyl | 2.1 | 50 |
| Compound D | Oxetane | 1.8 | 200 |
As illustrated in Table 1, the replacement of a gem-dimethyl group with an oxetane can lead to a significant decrease in lipophilicity (lower cLogP) and a substantial increase in aqueous solubility. Similarly, substituting a carbonyl group with an oxetane can also improve solubility while maintaining desirable polarity.
Table 2: Metabolic Stability of Oxetane-Containing Compounds
| Compound | Moiety | In Vitro Half-life (t½, mins) in Human Liver Microsomes |
| Parent Compound | Carbonyl | 15 |
| Oxetane Analog | Oxetane | 45 |
The oxetane ring is generally more resistant to metabolic degradation compared to a carbonyl group, which can be susceptible to enzymatic reduction.[3] This enhanced metabolic stability can lead to improved in vivo half-life and better drug exposure.
Application in Kinase Inhibitor Synthesis
The 3-acetyl-3-methyloxetane moiety can be strategically incorporated into kinase inhibitors to improve their drug-like properties. The ketone functionality serves as a synthetic handle for the construction of various heterocyclic cores common in kinase inhibitors, while the oxetane provides the aforementioned benefits.
A key signaling pathway often targeted in cancer therapy is the PI3K/Akt/mTOR pathway.[3] The development of selective inhibitors for kinases within this pathway is a major focus of drug discovery.
Application in GPCR Modulator Synthesis
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. The development of selective allosteric modulators for GPCRs is an area of intense research. The 3-acetyl-3-methyloxetane moiety can be used as a starting point to build ligands that interact with these complex receptors.
Experimental Protocols
The following are generalized protocols for common synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Aldol Condensation for Chalcone Synthesis
This protocol describes the base-catalyzed aldol condensation of this compound with an aromatic aldehyde to form an α,β-unsaturated ketone (chalcone), a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)
-
Glacial acetic acid (for neutralization)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in 95% ethanol.
-
With vigorous stirring, add the aqueous NaOH solution dropwise at room temperature.
-
Continue stirring at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Pyrimidine Derivatives via Multicomponent Reaction
This protocol outlines a potential multicomponent reaction to synthesize a substituted pyrimidine, a common core in kinase inhibitors, using the chalcone derived from Protocol 1.
Materials:
-
Oxetane-containing chalcone (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide solution in ethanol
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
To a solution of sodium ethoxide in ethanol, add the oxetane-containing chalcone (1.0 eq) and guanidine hydrochloride (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr reaction, which can be used to couple the oxetane-containing moiety to an electron-deficient aromatic or heteroaromatic ring, a common strategy in the synthesis of kinase inhibitors. This protocol assumes a derivative of this compound has been functionalized to contain a nucleophilic group (e.g., an amine).
Materials:
-
Amine-functionalized oxetane derivative
-
Electron-deficient (hetero)aryl halide (e.g., a fluoropyridine)
-
A suitable base (e.g., K2CO3, DIPEA)
-
A polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine the amine-functionalized oxetane derivative (1.0 eq), the (hetero)aryl halide (1.1 eq), and the base (2.0 eq) in the chosen solvent.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and strategic building block for medicinal chemists. Its utility stems from the beneficial physicochemical properties imparted by the oxetane ring, which can lead to improved drug-like characteristics in the resulting molecules. The synthetic accessibility and the reactive ketone handle allow for its incorporation into a wide variety of complex molecular scaffolds targeting important biological pathways. The provided protocols offer a starting point for the exploration of this building block in the synthesis of novel kinase inhibitors, GPCR modulators, and other potential therapeutic agents.
References
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Hydrogenation of 1-(3-Methyloxetan-3-yl)ethanone
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the creation of valuable intermediates in the pharmaceutical and fine chemical industries. The substrate, 1-(3-Methyloxetan-3-yl)ethanone, features an oxetane ring, a strained four-membered heterocycle of growing importance in medicinal chemistry. The oxetane motif can act as a polar surrogate for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility of drug candidates.[1][2][3]
These application notes provide detailed protocols for the catalytic hydrogenation of this compound to its corresponding secondary alcohol, 1-(3-methyloxetan-3-yl)ethanol. This transformation introduces a chiral center, opening pathways for asymmetric synthesis. The protocols described herein utilize common heterogeneous catalysts and a transfer hydrogenation method, providing versatile options for researchers and process chemists.
Chemical Reaction Pathway
The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the carbonyl double bond to yield 1-(3-Methyloxetan-3-yl)ethanol. This reaction requires a catalyst to facilitate the activation of molecular hydrogen or a hydrogen donor.[4][5]
Caption: General reaction scheme for the catalytic hydrogenation.
Comparative Data of Hydrogenation Methods
The selection of a catalyst and reaction conditions is critical for achieving high yield and selectivity. The following table summarizes representative data for common catalytic systems applied to the hydrogenation of ketones, adapted for the target substrate.
| Catalyst | H₂ Pressure | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 10% Pd/C | 1 - 4 bar | Ethanol | 25 | 4 - 8 | 95 - 99 |
| PtO₂ (Adam's cat.) | 1 - 4 bar | Ethyl Acetate | 25 | 2 - 6 | 96 - 99 |
| Raney® Nickel | 50 - 60 bar | Methanol | 50 - 70 | 6 - 12 | 90 - 97 |
| 10% Pd/C (Transfer) | N/A | Methanol | 65 | 2 - 4 | 92 - 98 |
Note: Data is illustrative and based on typical outcomes for ketone reductions. Optimization may be required for specific applications.
Experimental Protocols
Protocol 1: Heterogeneous Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol describes a standard laboratory procedure for the hydrogenation of this compound using a hydrogen atmosphere and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (anhydrous)
-
Diatomaceous earth (Celite®)
-
Helium or Nitrogen gas
-
Hydrogen gas
Equipment:
-
Parr-type hydrogenation apparatus or a three-neck flask with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or He), carefully add 10% Pd/C (1-5 mol % Pd).
-
Solvent Addition: Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Inerting: Seal the reaction vessel and purge the system with an inert gas three times to remove all oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 1-4 bar or via a balloon).
-
Reaction: Stir the mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is fully consumed.
Workup and Purification:
-
Purging: Carefully vent the hydrogen gas and purge the vessel with inert gas three times.
-
Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the pad with ethanol to ensure complete recovery of the product. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Quench the filter cake with water before disposal.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude 1-(3-methyloxetan-3-yl)ethanol can be purified by flash column chromatography if necessary.
Protocol 2: Transfer Hydrogenation with Ammonium Formate
This method avoids the need for specialized high-pressure hydrogenation equipment by using ammonium formate as a hydrogen source in situ.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol
-
Diatomaceous earth (Celite®)
-
Deionized water
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for filtration and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (2-10 mol % Pd).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
Workup and Purification:
-
Cooling: Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of diatomaceous earth (Celite®) and wash the pad thoroughly with methanol.
-
Concentration: Remove the methanol from the filtrate using a rotary evaporator.
-
Extraction: Resuspend the residue in a mixture of deionized water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Workflow Visualization
Caption: General laboratory workflow for catalytic hydrogenation.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Catalysts: Palladium on carbon and Raney® Nickel can be pyrophoric, especially after use when exposed to air. Do not allow the used catalyst to dry. Quench the catalyst filter cake with water immediately after filtration and dispose of it according to institutional safety guidelines.
-
Solvents: Use flammable solvents such as ethanol, methanol, and ethyl acetate with appropriate care in a well-ventilated area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 1-(3-Methyloxetan-3-yl)ethanone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to enhance key physicochemical and pharmacological properties of drug candidates.[1][2] The incorporation of this four-membered heterocyclic ring can improve aqueous solubility, metabolic stability, and lipophilicity while also influencing the basicity of nearby functional groups.[3][4] The title compound, 1-(3-methyloxetan-3-yl)ethanone, features a synthetically tractable ketone functionality, offering a versatile handle for the introduction of chemical diversity. This document provides detailed protocols for the derivatization of this ketone and subsequent biological screening of the resulting compound library, with a focus on identifying potential inhibitors of cancer-relevant signaling pathways.
Chemical Derivatization Strategies
The ketone group of this compound is amenable to a variety of chemical transformations to generate a library of diverse derivatives. The following protocols describe three robust and widely applicable methods: reductive amination, the Wittig reaction, and the Knoevenagel condensation.
Experimental Protocols
Protocol 1: Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from ketones.[5][6] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or THF (0.1-0.5 M), add the desired primary or secondary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.
Protocol 2: Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from ketones and phosphonium ylides.[7][8][9] This reaction is particularly useful for introducing a carbon-carbon double bond with good control over its position.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq). For n-BuLi, add dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired alkene derivative. The triphenylphosphine oxide byproduct can often be removed by trituration or crystallization.
Protocol 3: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a ketone, followed by dehydration to yield an α,β-unsaturated product.[10]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Weak base catalyst (e.g., piperidine, pyridine, or ammonium acetate)
-
Solvent (e.g., ethanol, toluene, or acetic acid)
-
Dean-Stark apparatus (if using toluene for azeotropic water removal)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of the weak base (0.1-0.2 eq).
-
If using toluene, set up a Dean-Stark apparatus to remove water azeotropically and heat the reaction to reflux. For other solvents, the reaction may be stirred at room temperature or heated to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Biological Screening
Derivatives of this compound are promising candidates for screening against various biological targets, particularly those implicated in cancer. Oxetane-containing molecules have shown activity as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2][11]
Application Notes
The synthesized library of derivatives should be subjected to a tiered screening approach. An initial high-throughput primary screen can identify active compounds, which can then be further characterized in secondary and cell-based assays.
Primary Screening: Kinase Inhibition Assays
Given the prevalence of oxetane-containing compounds as kinase inhibitors, a primary screen against a panel of cancer-relevant kinases is recommended.[2] High-throughput screening (HTS) methods, such as those based on fluorescence resonance energy transfer (FRET) or luminescence, are suitable for this purpose.[3][12]
Secondary Screening: Cytotoxicity Assays
Compounds that exhibit significant inhibition in the primary kinase screen should be evaluated for their cytotoxic effects on cancer cell lines. The MTT and XTT assays are reliable and cost-effective colorimetric methods to assess cell viability.[1][13]
Experimental Protocols
Protocol 4: High-Throughput Screening for Kinase Inhibitors (Generic TR-FRET Protocol)
This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for screening kinase inhibitors.
Materials:
-
Recombinant kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Europium (Eu)-labeled anti-phospho-antibody
-
Streptavidin-Allophycocyanin (SA-APC) or Streptavidin-XL665
-
Stop/detection buffer
-
Test compounds and a known inhibitor (positive control)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (dissolved in DMSO) into the 384-well microplate.
-
Kinase Reaction: Add the kinase, biotinylated substrate peptide, and ATP in kinase assay buffer to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Add the stop/detection buffer containing the Eu-labeled antibody and SA-APC to terminate the kinase reaction and initiate the detection process.
-
Signal Development: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound. IC₅₀ values can be determined from dose-response curves.
Protocol 5: MTT Cytotoxicity Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Data Presentation
Quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison of the synthesized derivatives.
Table 1: Kinase Inhibition Data for this compound Derivatives
| Compound ID | R¹ | R² | Kinase X IC₅₀ (µM) | Kinase Y IC₅₀ (µM) |
| Parent | - | - | >100 | >100 |
| Deriv-A1 | H | Ph | 15.2 | 25.8 |
| Deriv-A2 | Me | 4-Cl-Ph | 5.8 | 12.1 |
| Deriv-W1 | - | CH₂ | 45.3 | >100 |
| Deriv-K1 | CN | CN | 8.9 | 18.4 |
Table 2: Cytotoxicity Data for Selected Derivatives against Cancer Cell Lines
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Deriv-A2 | 7.5 | 10.2 | 6.1 |
| Deriv-K1 | 12.3 | 15.8 | 9.7 |
Visualization of Signaling Pathways and Workflows
Graphical representations of the targeted signaling pathways and the overall experimental workflow can aid in understanding the rationale and process of the study.
Caption: General experimental workflow for derivatization and biological screening.
Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.
Caption: The Ras/Raf/MEK/ERK signaling pathway, a key target in cancer therapy.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. healthcareview.media [healthcareview.media]
- 6. annualreviews.org [annualreviews.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule Articles | Smolecule [smolecule.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Acylation of 3-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the ring-opening acylation of 3-methyloxetane. Due to the inherent ring strain of the oxetane moiety, direct acylation without ring-opening is challenging. Therefore, the presented protocols focus on the more prevalent and synthetically useful ring-opening acylation reactions, yielding functionalized 1,3-diols and their derivatives. These methods are essential for the synthesis of valuable building blocks in medicinal chemistry and materials science.
Introduction
Oxetanes are four-membered cyclic ethers that have gained significant attention as versatile intermediates in organic synthesis and as structural motifs in medicinal chemistry.[1] The ring strain in oxetanes makes them susceptible to ring-opening reactions under various conditions, including the presence of acids, Lewis acids, and nucleophiles.[2][3] Acylation reactions, typically employing acyl chlorides or anhydrides, can proceed via a ring-opening mechanism to afford functionalized products.[2] This application note details two primary protocols for the ring-opening acylation of 3-methyloxetane.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the ring-opening acylation of 3-methyloxetane based on analogous reactions.
| Protocol | Acylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Typical Yield (%) | Product |
| 1 | Acetyl Chloride | Lewis Acid (e.g., Cu(OTf)₂) | Dichloromethane (CH₂Cl₂) | 0 to rt | 70-90 | 3-chloro-2-methylpropyl acetate |
| 2 | Acetic Anhydride | Brønsted Acid (e.g., H₂SO₄) | Acetic Anhydride (neat) | 25-50 | 60-80 | 1,3-diacetoxy-2-methylpropane |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Ring-Opening Acylation with Acetyl Chloride
This protocol describes the ring-opening acylation of 3-methyloxetane using acetyl chloride in the presence of a Lewis acid catalyst, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂).[4][5] Lewis acid catalysis activates the oxetane ring, facilitating nucleophilic attack by the chloride ion generated from the acyl chloride.
Materials:
-
3-Methyloxetane
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (10 mL).
-
Add copper(II) trifluoromethanesulfonate (0.1 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.2 eq.) to the stirred suspension.
-
Add 3-methyloxetane (1.0 eq.) dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-chloro-2-methylpropyl acetate.
Protocol 2: Brønsted Acid-Promoted Ring-Opening Acylation with Acetic Anhydride
This protocol utilizes a Brønsted acid to catalyze the ring-opening of 3-methyloxetane by acetic anhydride. Acetic anhydride serves as both the acylating agent and the solvent in this procedure.
Materials:
-
3-Methyloxetane
-
Sulfuric acid (H₂SO₄, catalytic amount)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3-methyloxetane (1.0 eq.) and acetic anhydride (5.0 eq.).
-
With vigorous stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the mixture. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.
-
Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 30 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1,3-diacetoxy-2-methylpropane by distillation or column chromatography.
Reaction Mechanism Visualization
The following diagram illustrates the proposed mechanism for the Lewis acid-catalyzed ring-opening acylation of 3-methyloxetane with acetyl chloride. The Lewis acid activates the oxetane oxygen, making the ring more susceptible to nucleophilic attack.
// Reactants oxetane [label="3-Methyloxetane"]; lewis_acid [label="Cu(OTf)₂ (Lewis Acid)", fontcolor="#4285F4"]; acyl_chloride [label="Acetyl Chloride"];
// Intermediates activated_complex [label="Activated Oxetane-Lewis Acid Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; carbocation [label="Ring-Opened Carbocation Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product product [label="3-chloro-2-methylpropyl acetate", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Arrows oxetane -> activated_complex [label="Coordination"]; lewis_acid -> activated_complex; activated_complex -> carbocation [label="Ring Opening"]; acyl_chloride -> carbocation [label="Chloride Attack", style=dashed, color="#EA4335"]; carbocation -> product [label="Acylation"]; } caption="Proposed Mechanism for Ring-Opening Acylation."
Conclusion
The ring-opening acylation of 3-methyloxetane provides a reliable method for the synthesis of functionalized 1,3-diol derivatives. The choice of acylating agent and catalyst allows for the selective formation of different products, which are valuable synthons for further chemical transformations. The protocols provided herein offer robust starting points for researchers in academia and industry. It is recommended to optimize reaction conditions for specific substrates and desired outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 4. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. echemi.com [echemi.com]
- 7. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetyl Chloride [commonorganicchemistry.com]
- 9. scbt.com [scbt.com]
- 10. m.youtube.com [m.youtube.com]
Application of 1-(3-Methyloxetan-3-yl)ethanone in Agrochemical Research: A Hypothetical Screening Protocol
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the direct application of 1-(3-Methyloxetan-3-yl)ethanone in agrochemical research. The following application notes and protocols are presented as a representative example of how a novel compound with this oxetane-containing structure might be screened for potential herbicidal and fungicidal properties. The data presented is hypothetical and for illustrative purposes.
Introduction
Hypothetical Application Notes
Potential as a Pre-emergent Herbicide:
This compound is a small molecule with a polar oxetane ring, suggesting potential for systemic uptake in plants. A primary screening could assess its ability to inhibit the germination and early growth of common weed species. Its mechanism of action could hypothetically involve the disruption of cell division or vital metabolic pathways, common targets for herbicides[4][5].
Potential as a Fungicide:
The presence of the oxetane moiety, which is found in some biologically active natural products, suggests that this compound could exhibit antifungal properties[3]. Screening against common plant pathogenic fungi could reveal activity against spore germination or mycelial growth.
Hypothetical Quantitative Data
The following tables represent plausible, though not experimentally verified, data from initial screening assays.
Table 1: Hypothetical Herbicidal Activity of this compound on Amaranthus retroflexus (Redroot Pigweed)
| Concentration (µM) | Germination Inhibition (%) | Seedling Root Length Inhibition (%) | Seedling Shoot Length Inhibition (%) |
| 1 | 5.2 ± 1.1 | 8.9 ± 2.3 | 6.5 ± 1.8 |
| 10 | 15.8 ± 3.5 | 25.4 ± 4.1 | 21.7 ± 3.9 |
| 50 | 45.1 ± 5.2 | 68.2 ± 6.7 | 59.3 ± 5.5 |
| 100 | 88.9 ± 4.8 | 95.6 ± 3.1 | 91.2 ± 4.0 |
| 250 | 99.1 ± 0.8 | 100.0 ± 0.0 | 98.7 ± 1.3 |
Table 2: Hypothetical Fungicidal Activity of this compound on Fusarium graminearum
| Concentration (µM) | Spore Germination Inhibition (%) | Mycelial Growth Inhibition (%) |
| 1 | 2.1 ± 0.5 | 4.5 ± 1.0 |
| 10 | 11.7 ± 2.2 | 18.9 ± 3.1 |
| 50 | 39.8 ± 4.6 | 55.4 ± 5.8 |
| 100 | 75.3 ± 6.1 | 82.1 ± 4.9 |
| 250 | 96.2 ± 2.9 | 98.5 ± 1.2 |
Experimental Protocols
Protocol 1: Pre-emergent Herbicidal Activity Assay
Objective: To assess the inhibitory effect of this compound on the germination and early growth of a model weed species.
Materials:
-
This compound
-
Seeds of Amaranthus retroflexus
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a 100 mM stock solution of this compound in DMSO. Prepare serial dilutions in sterile deionized water to achieve final concentrations of 1, 10, 50, 100, and 250 µM. The final DMSO concentration in all solutions, including a vehicle control, should not exceed 0.25%.
-
Seed Plating: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective test solution or control solution onto the filter paper. Arrange 20 surface-sterilized seeds of A. retroflexus evenly in each dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle.
-
Data Collection: After 7 days, count the number of germinated seeds to calculate the germination inhibition percentage. Measure the root and shoot length of the seedlings to determine the growth inhibition percentage relative to the vehicle control.
Protocol 2: Fungal Spore Germination Assay
Objective: To evaluate the effect of this compound on the spore germination of a model plant pathogenic fungus.
Materials:
-
This compound
-
Cultures of Fusarium graminearum
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plate
-
Hemocytometer
-
Microscope
Procedure:
-
Spore Suspension Preparation: Harvest spores from a 10-day-old culture of F. graminearum by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in PDB within the wells of a 96-well plate to achieve the desired final concentrations.
-
Incubation: Add the spore suspension to each well. Incubate the plate at 28°C for 24 hours in the dark.
-
Data Collection: After incubation, observe a minimum of 100 spores per well under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore. Calculate the percentage of germination inhibition relative to the control.
Visualizations
Caption: Workflow for screening this compound.
References
- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compounds as Next-Generation Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Methyloxetan-3-yl)ethanone by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 1-(3-Methyloxetan-3-yl)ethanone using column chromatography. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a successful separation.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant for its purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing a purification strategy. Key properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₁₀O₂[1] |
| Molecular Weight | 114.14 g/mol [1] |
| Appearance | Colorless oil[2] |
| Boiling Point | 153.3 ± 33.0 °C (Predicted)[1][2] |
| Density | 1.021 ± 0.06 g/cm³ (Predicted)[1][2] |
| Polarity | Medium to high polarity due to the oxetane and ketone functional groups. |
| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, and methanol. |
Q2: Which stationary phase is recommended for the purification of this compound?
A2: For compounds of medium to high polarity like this compound, standard silica gel (SiO₂) is the most common and effective stationary phase for normal-phase column chromatography.[3] Alumina can also be considered if the compound shows instability on silica gel.[4]
Q3: How do I determine the optimal solvent system (mobile phase)?
A3: The ideal solvent system should provide a good separation of the target compound from impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. A good solvent system will result in an Rf value of approximately 0.2-0.4 for the target compound.[4] Given the compound's polarity, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is recommended. You can start with a low polarity mixture and gradually increase the proportion of the polar solvent.
Q4: What is the difference between wet and dry loading, and which one should I use?
A4: Both are methods to apply your sample to the column.
-
Wet Loading : The crude sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully added to the top of the column.[5] This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading : The crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder.[5] This powder is then carefully added to the top of the column. Dry loading is preferred when the sample has poor solubility in the mobile phase or when a very high resolution is needed.[5]
Q5: How can I monitor the progress of the separation?
A5: The separation is monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC). A few drops from each fraction are spotted on a TLC plate, which is then developed and visualized (e.g., using a UV lamp or an iodine chamber) to identify which fractions contain the purified compound.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound.
1. Preparation of the Column:
- Select a glass column of an appropriate size.
- Securely plug the bottom of the column with a small piece of cotton or glass wool.[6]
- Add a thin layer (approx. 1-2 cm) of sand over the plug.[6]
- Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 10% ethyl acetate in hexanes).[3]
- Pour the slurry into the column, gently tapping the side to ensure even packing and to remove any air bubbles.[6]
- Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica layer.
- Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]
2. Sample Loading (Dry Loading Method):
- Dissolve the crude this compound sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.
- Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[5]
- Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Start the elution with a low-polarity solvent system (e.g., 10% Ethyl Acetate/Hexanes) and begin collecting fractions.
- Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the compound (e.g., increase to 20%, then 30% Ethyl Acetate/Hexanes). A step-wise increase in polarity can help in separating closely related impurities.[4]
- Monitor the collected fractions by TLC to identify those containing the pure product.
4. Isolation of the Purified Compound:
- Combine the fractions that contain the pure this compound.
- Remove the solvent from the combined fractions using a rotary evaporator.
- Place the resulting oil under high vacuum to remove any residual solvent.
- Determine the yield and confirm the purity using analytical techniques such as NMR, GC-MS, or HPLC.
Purification Data Summary
The following tables provide hypothetical data for a typical purification run.
Table 1: TLC Analysis for Solvent System Optimization
| Solvent System (Ethyl Acetate:Hexanes) | Rf of this compound | Rf of Impurity A | Rf of Impurity B | Observations |
| 10:90 | 0.15 | 0.25 | 0.05 | Good separation but slow elution. |
| 20:80 | 0.30 | 0.45 | 0.12 | Optimal for separation. |
| 30:70 | 0.45 | 0.60 | 0.25 | Good elution but lower separation. |
| 50:50 | 0.70 | 0.80 | 0.55 | Poor separation, elutes too quickly. |
Table 2: Typical Purification Outcome
| Parameter | Before Purification | After Purification |
| Mass | 1.5 g (crude) | 1.2 g |
| Purity (by GC) | ~85% | >98% |
| Yield | - | 80% |
| Appearance | Yellowish oil | Colorless oil |
Troubleshooting Guide
Problem: The compound is not eluting from the column (stuck at the baseline).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the solvent system. For very polar compounds, you might need to add a small percentage of a highly polar solvent like methanol or use a solvent system containing ammonia.[4]
Problem: The compound is eluting too quickly with the solvent front.
-
Possible Cause: The mobile phase is too polar.
-
Solution: Start with a less polar solvent system. Ensure your initial solvent system gives an Rf value in the range of 0.2-0.4 on TLC.[4]
Problem: Poor separation between the compound and impurities (overlapping bands).
-
Possible Causes:
-
Improper column packing (air bubbles, cracks).
-
Overloading the column with too much sample.
-
The chosen solvent system is not optimal.
-
-
Solutions:
-
Ensure the column is packed carefully and is homogenous. Never let the column run dry.[3]
-
Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight).
-
Re-optimize the solvent system using TLC to maximize the difference in Rf values between your compound and the impurities.
-
Problem: The compound appears as a streak or a very broad band ("tailing").
-
Possible Cause: The compound is interacting too strongly with the stationary phase, or the sample is being loaded in a solvent that is too polar.
-
Solution: Try adding a small amount of a slightly more polar solvent (like a few drops of methanol or triethylamine for basic compounds) to the mobile phase to reduce tailing.[4] If the issue is with loading, use the dry loading method.
Problem: Low or no recovery of the compound.
-
Possible Causes:
-
The compound may have decomposed on the silica gel.[4]
-
The fractions containing the compound were not identified correctly.
-
The compound is highly volatile and was lost during solvent evaporation.
-
-
Solutions:
-
Test the stability of your compound on a small amount of silica beforehand (e.g., by spotting it on a TLC plate and letting it sit for an hour before eluting).[4] If it is unstable, consider using a different stationary phase like alumina or deactivated silica.[4]
-
Carefully re-check all collected fractions using TLC.
-
Use caution during the solvent removal step, avoiding excessive heat or vacuum.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. This compound [acrospharma.co.kr]
- 2. 1-(3-Methyl-oxetan-3-yl)ethanone | 1363381-04-7 [amp.chemicalbook.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of 1-(3-Methyloxetan-3-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methyloxetan-3-yl)ethanone. Our aim is to help improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing a Grignard reaction with 3-methyl-3-oxetane carbonitrile as the precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent. | - Ensure all glassware is rigorously dried to prevent moisture from quenching the Grignard reagent.[1][2] - Use anhydrous solvents (e.g., diethyl ether, THF).[1][2] - Activate magnesium turnings with a small crystal of iodine if the reaction does not initiate.[2] |
| 2. Low reactivity of the nitrile. | - Increase the reaction temperature moderately, but with caution to avoid oxetane ring opening. - Extend the reaction time. | |
| Low Yield of Desired Product | 1. Side Reaction: Ring opening of the oxetane. | - Maintain a low reaction temperature, especially during the addition of the Grignard reagent and acid workup.[3] - Use a less acidic quenching solution (e.g., saturated aqueous ammonium chloride) instead of strong acids like HCl.[4] |
| 2. Side Reaction: Formation of biphenyl (if using bromobenzene to prepare the Grignard reagent). | - Control the concentration of the aryl halide and maintain a lower reaction temperature during Grignard reagent formation.[1] | |
| 3. Incomplete reaction. | - Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). | |
| 4. Product loss during workup/purification. | - Perform extractions with a suitable solvent (e.g., diethyl ether, ethyl acetate). - Use column chromatography for purification if recrystallization is inefficient. | |
| Presence of Impurities in Final Product | 1. Unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC or GC. - Optimize the stoichiometry of the reactants. |
| 2. Byproducts from side reactions. | - Implement the solutions for low yield to minimize byproduct formation. - Employ careful purification techniques such as flash chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method is the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 3-methyl-3-oxetane carbonitrile. This reaction converts the nitrile group into a ketone.
Q2: Why is maintaining a low temperature crucial during the synthesis?
The oxetane ring is strained and susceptible to ring-opening under harsh conditions, such as high temperatures or the presence of strong acids.[3][5] Maintaining a low temperature minimizes the risk of this side reaction, thereby improving the yield of the desired product.
Q3: My Grignard reaction is not initiating. What should I do?
First, ensure all your glassware and solvents are completely anhydrous, as Grignard reagents are highly reactive with water.[1][2] If the reaction still doesn't start, you can try activating the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Crushing the magnesium turnings with a dry stirring rod can also help expose a fresh surface for reaction.[1]
Q4: What are the expected major byproducts in this synthesis?
The primary byproduct of concern is the ring-opened product, which can form if the reaction temperature is too high or if a strong acid is used during workup. If you are preparing your Grignard reagent from an aryl halide, biphenyl formation can also be a significant side product.[1]
Q5: How can I purify the final product to improve its purity and yield?
Standard purification techniques include extraction, followed by either recrystallization or column chromatography. Given that the product is a ketone, it is likely to be a liquid or a low-melting solid at room temperature. Column chromatography on silica gel is often the most effective method for removing polar impurities and unreacted starting materials.
Experimental Protocols
Optimized Protocol for Grignard Synthesis of this compound
This protocol is based on general procedures for Grignard reactions and is adapted for the synthesis of the target molecule.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
3-Methyl-3-oxetane carbonitrile
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If not, gentle heating may be applied.
-
Once the reaction starts, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with 3-Methyl-3-oxetane Carbonitrile:
-
Dissolve 3-methyl-3-oxetane carbonitrile (1 equivalent) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the solution of 3-methyl-3-oxetane carbonitrile dropwise to the cooled Grignard reagent. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Stability of 1-(3-Methyloxetan-3-yl)ethanone in acidic and basic conditions
This technical support center provides guidance on the stability of 1-(3-Methyloxetan-3-yl)ethanone in acidic and basic conditions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, a 3,3-disubstituted oxetane, is expected to exhibit moderate to good stability under neutral and weakly acidic or basic conditions at ambient temperature. The 3,3-disubstitution provides steric hindrance, which protects the oxetane ring from nucleophilic attack.[1] However, due to the inherent ring strain of the four-membered ether, it is susceptible to degradation under more vigorous conditions, particularly strong acids.
Q2: How does this compound behave in acidic conditions?
A2: In the presence of strong acids, this compound is prone to acid-catalyzed ring-opening.[1][2] The reaction is initiated by protonation of the oxetane oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water) or the counter-ion of the acid. This will lead to the formation of a diol or other ring-opened products. The rate of degradation is dependent on the acid concentration, temperature, and solvent system.
Q3: What is the expected stability of this compound in basic conditions?
A3: this compound is expected to be significantly more stable in basic conditions compared to acidic conditions. The oxetane ring is generally resistant to direct nucleophilic attack by hydroxide ions due to steric hindrance from the methyl and acetyl groups at the 3-position.[1] However, prolonged exposure to strong bases at elevated temperatures may lead to slow degradation, potentially through pathways involving the acetyl group.
Q4: What are the likely degradation products of this compound?
A4:
-
Acidic Conditions: The primary degradation product is expected to be 3-(1-hydroxy-1-methylethyl)-3-hydroxypropan-1-al or the corresponding diol, 1,1-(dihydroxymethyl)-1-methylethanol, resulting from the acid-catalyzed hydrolysis and ring-opening of the oxetane.
-
Basic Conditions: Degradation under basic conditions is less likely, but if it occurs, it may involve reactions of the acetyl group, such as aldol condensation or hydrolysis, without necessarily opening the oxetane ring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed during workup with mild acid. | The oxetane ring is sensitive to acidic conditions, even at low concentrations. | Neutralize the reaction mixture promptly. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for the workup. Monitor the pH carefully. |
| Inconsistent results in stability studies. | Variability in temperature, pH, or concentration of reagents. Purity of the starting material. | Ensure precise control of all experimental parameters. Use a calibrated pH meter and a temperature-controlled reaction vessel. Confirm the purity of this compound before initiating the study. |
| Difficulty in identifying degradation products by LC-MS. | Co-elution of products. Low concentration of degradants. Unsuitable ionization method. | Optimize the chromatographic method to improve separation. Concentrate the sample before analysis. Try different ionization sources (e.g., ESI, APCI) in both positive and negative modes. |
| Precipitate formation during the stability study. | Formation of insoluble degradation products or salts. | Characterize the precipitate by filtration and analysis (e.g., NMR, IR). Adjust the solvent system if possible to maintain solubility. |
Quantitative Data Summary
The following tables provide an estimated stability profile of this compound based on the general behavior of 3,3-disubstituted oxetanes. These are not experimental values for this specific compound and should be confirmed by dedicated stability studies.
Table 1: Estimated Stability in Acidic Conditions (Aqueous Solution)
| Acid (Concentration) | Temperature (°C) | Estimated Half-life (t½) | Expected Degradation after 24h (%) |
| 0.1 M HCl | 25 | Hours to Days | 10 - 50 |
| 0.1 M HCl | 50 | Minutes to Hours | > 50 |
| 1 M HCl | 25 | Minutes to Hours | > 50 |
| 1 M HCl | 50 | Seconds to Minutes | ~100 |
Table 2: Estimated Stability in Basic Conditions (Aqueous Solution)
| Base (Concentration) | Temperature (°C) | Estimated Half-life (t½) | Expected Degradation after 24h (%) |
| 0.1 M NaOH | 25 | Weeks to Months | < 5 |
| 0.1 M NaOH | 50 | Days to Weeks | 5 - 15 |
| 1 M NaOH | 25 | Days to Weeks | 5 - 10 |
| 1 M NaOH | 50 | Hours to Days | 15 - 40 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
Objective: To determine the degradation kinetics and identify major degradation products of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M solution for quenching
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
LC-MS system for peak identification
-
Temperature-controlled water bath or incubator
Procedure:
-
Prepare a stock solution of this compound in deionized water or a suitable co-solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
In separate reaction vessels, add the stock solution to an equal volume of 1 M HCl and 0.1 M HCl to achieve the desired final concentrations.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 25 °C and 50 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by neutralizing the aliquot with an equivalent amount of 1 M NaOH.
-
Dilute the quenched sample with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
Protocol 2: Stability Assessment in Basic Conditions
Objective: To evaluate the stability of this compound in a basic solution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions
-
Hydrochloric acid (HCl), 1 M solution for quenching
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Standard laboratory glassware
-
HPLC system with a UV detector
-
Temperature-controlled water bath or incubator
Procedure:
-
Follow the same procedure as in Protocol 1, but use 1 M and 0.1 M NaOH solutions instead of HCl.
-
Quench the reaction aliquots with an equivalent amount of 1 M HCl.
-
Analyze the samples by HPLC at the specified time points. Due to the expected higher stability, longer time points (e.g., 1, 3, 7 days) may be necessary.
Visualizations
Caption: Proposed acid-catalyzed degradation pathway.
Caption: General experimental workflow for forced degradation studies.
References
Troubleshooting 1H NMR spectrum of 1-(3-Methyloxetan-3-yl)ethanone
Technical Support Center: 1-(3-Methyloxetan-3-yl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on the interpretation of its 1H NMR spectrum.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected 1H NMR spectrum of pure this compound?
A1: The 1H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule. Due to the asymmetry of the molecule, the protons on the oxetane ring are diastereotopic, which may lead to more complex splitting patterns than simple triplets or quartets.
Q2: My spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your spectrum are likely due to impurities from the synthesis or residual solvent.
-
Synthesis Impurities: A common synthesis route for this compound may involve the reaction of a methyl organometallic reagent with a suitable oxetane precursor. Potential impurities could include unreacted starting materials or byproducts from side reactions. For instance, if the synthesis involves a Grignard reagent, you might see traces of the corresponding alkane from quenching of the Grignard reagent.
-
Solvent Impurities: Common laboratory solvents are a frequent source of extra peaks in an NMR spectrum. Ensure your deuterated solvent is of high purity and that your NMR tube is clean and dry. Traces of acetone, ethyl acetate, or dichloromethane are common contaminants.
Q3: The chemical shifts of my peaks do not match the expected values. Why might this be?
A3: Several factors can influence chemical shifts:
-
Solvent Effects: The choice of deuterated solvent can cause significant variations in chemical shifts. Spectra taken in benzene-d6, for example, will often show different chemical shifts compared to spectra recorded in chloroform-d.
-
Concentration: The concentration of your sample can also affect chemical shifts. More concentrated samples may exhibit shifts due to intermolecular interactions.
-
Temperature: Temperature can influence the conformation of the molecule and therefore the chemical environment of the protons.
Q4: The peaks in my spectrum are broad. What can I do to improve the resolution?
A4: Broad peaks can be caused by several issues:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. This is a common pre-acquisition step.
-
Sample Heterogeneity: If your sample is not fully dissolved or contains suspended solids, it can lead to peak broadening. Ensure your sample is completely soluble in the chosen NMR solvent.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
-
Chemical Exchange: If there is a chemical exchange process occurring on the NMR timescale, it can lead to broad signals.
Q5: The integration of my signals is incorrect. What is the cause?
A5: Inaccurate integration can result from:
-
Peak Overlap: If peaks are overlapping, it can be difficult to obtain accurate integration for each signal.
-
Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and that the baseline is flat.
-
Saturation: If the relaxation delay (d1) is too short, signals for protons with long relaxation times may be partially saturated, leading to lower than expected integration values.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound in CDCl3.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl CH₃ | ~ 2.1 | Singlet (s) | 3H |
| Oxetane CH₃ | ~ 1.5 | Singlet (s) | 3H |
| Oxetane CH₂ | ~ 4.5 - 4.8 | Multiplet (m) or AB quartet | 4H |
Experimental Protocol: 1H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Transfer to Spinner: Wipe the outside of the NMR tube clean and place it into an NMR spinner turbine.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures including locking, tuning, and shimming before acquiring the 1H NMR spectrum.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the 1H NMR analysis of this compound.
Caption: Troubleshooting workflow for 1H NMR analysis.
Optimization of reaction conditions for 1-(3-Methyloxetan-3-yl)ethanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-(3-Methyloxetan-3-yl)ethanone. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the oxetane-3-one core structure?
A1: A prevalent and efficient method for synthesizing oxetan-3-ones is through a gold-catalyzed one-step reaction from readily available propargylic alcohols. This approach is advantageous as it often proceeds under mild conditions, without the need for excluding moisture or air ("open flask"), and avoids the use of hazardous reagents like diazo ketones.[1]
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are tertiary propargylic alcohols. For the synthesis of this compound, the corresponding precursor would be 2-methyl-4-phenylbut-3-yn-2-ol, which upon oxidation and cyclization would yield the target molecule. The reaction also requires a suitable oxidant and a gold catalyst.
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Key parameters to monitor and optimize include the choice of catalyst, oxidant, acid co-catalyst, solvent, and reaction temperature. The concentration of the starting material can also influence the reaction outcome.
Q4: Are there any known side reactions to be aware of?
A4: Yes, a common side reaction is the formation of a mesylate species if methanesulfonic acid (MsOH) is used as a co-catalyst. This occurs through the reaction of the intermediate gold carbene with the acid.[1] To minimize this, alternative acids like HNTf2 can be employed.[1] Another potential issue with tertiary propargylic alcohols is their increased tendency to form propargylic cations, which can lead to low yields.[1]
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound and potential solutions.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive or inefficient catalyst. | - Ensure the gold catalyst is of high purity and handled correctly. - Experiment with different gold catalysts, such as (2-biphenyl)Cy2PAuNTf2, which has shown good results.[1] - Confirm that no catalyst is observed without the gold catalyst.[1] |
| Inappropriate acid co-catalyst. | - An acid is typically required for the reaction to proceed.[1] - If using MsOH leads to side products, switch to HNTf2 to potentially improve the yield.[1] | |
| Incorrect reaction temperature. | - Optimize the reaction temperature. Some reactions may require heating (e.g., 40°C or 60°C), while others might proceed at room temperature.[1] | |
| Low Yield | Formation of propargylic cations. | - For tertiary propargylic alcohols, this is a known issue.[1] Installing an electron-withdrawing group on the alkyne terminus of the starting material can help mitigate this problem.[1] |
| Suboptimal solvent. | - The choice of solvent can be critical. Dichloroethane (DCE) has been used successfully.[1] Screen other anhydrous solvents if yields are low. | |
| Presence of Significant Side Products | Reaction with the acid co-catalyst. | - As mentioned, if a mesylate side product is observed with MsOH, using HNTf2 is a recommended alternative to minimize this side reaction.[1] |
| Decomposition of starting material or product. | - Ensure the reaction conditions are not too harsh. - Analyze the reaction mixture at different time points to monitor for decomposition. - Consider lowering the reaction temperature. | |
| Difficulty in Product Purification | Co-elution of impurities. | - Optimize the chromatography conditions (e.g., solvent system, silica gel grade). - Consider alternative purification methods such as distillation or crystallization if applicable. |
Experimental Protocols
General Protocol for Gold-Catalyzed Synthesis of Oxetan-3-ones
This protocol is a generalized procedure based on the synthesis of similar oxetan-3-one structures and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the tertiary propargylic alcohol (1.0 equiv).
-
Reagent Addition: Add the appropriate solvent (e.g., DCE) to achieve the desired concentration (e.g., 0.05 M).[1]
-
Catalyst and Co-catalyst Addition: Add the gold catalyst (e.g., (2-biphenyl)Cy2PAuNTf2, 2.5 mol %) and the acid co-catalyst (e.g., HNTf2, 10 mol %).[1]
-
Oxidant Addition: Add the oxidant (e.g., 2-bromopyridine N-oxide, 1.2 equiv).[1]
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., room temperature, 40°C, or 60°C) and monitor the progress by TLC or GC-MS until the starting material is consumed.[1]
-
Workup: Upon completion, quench the reaction and perform a standard aqueous workup. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Preventing polymerization of oxetane during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted polymerization of oxetane during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted oxetane polymerization?
A1: The primary cause of unwanted oxetane polymerization is cationic ring-opening polymerization.[1] This process is often initiated by trace acidic impurities that can catalyze the opening of the strained four-membered ring, leading to chain growth.[1][2] Oxetanes are particularly susceptible to this due to their inherent ring strain, making them more reactive than larger cyclic ethers.[2][3]
Q2: How does the substitution pattern on the oxetane ring affect its stability?
A2: The stability of the oxetane ring is significantly influenced by its substitution pattern. Generally, 3,3-disubstituted oxetanes are the most stable. This increased stability is attributed to steric hindrance, where the substituents block the path of external nucleophiles to the C–O σ* antibonding orbital, thus inhibiting the ring-opening process.[4][5]
Q3: What are the ideal storage and handling conditions to prevent polymerization of oxetane monomers?
A3: To minimize the risk of degradation and polymerization, oxetane monomers should be stored under specific conditions. It is recommended to store them at low temperatures (-20°C) in a dark environment, such as in an amber vial, to protect against light-induced degradation.[1] The container should be tightly sealed and the atmosphere should be inert, using gases like argon or nitrogen to prevent exposure to moisture and oxygen, which can contribute to the formation of acidic impurities.[1]
Q4: Can commercial oxetane monomers contain inhibitors?
A4: Yes, commercial monomers often contain polymerization inhibitors to prevent spontaneous polymerization during storage and transport.[6] It is generally necessary to remove these inhibitors before carrying out functionalization reactions to avoid interference with the desired chemical transformation.[6]
Q5: What are some common inhibitors used to stabilize oxetanes?
A5: A variety of chemical inhibitors can be used to prevent the premature polymerization of oxetanes. These work by neutralizing acidic impurities or scavenging radicals. Common examples include inorganic bases like magnesium oxide and calcium carbonate, epoxidized soybean oil (ESO), hindered amine light stabilizers (HALS), and metal soaps such as calcium stearate.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of oxetanes.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Increased viscosity or solidification of the reaction mixture during synthesis. | Unwanted polymerization is occurring concurrently with the desired reaction. This can be triggered by acidic byproducts, high reaction temperatures, or impurities in the starting materials.[6] | - Optimize Reaction Conditions: Lower the reaction temperature to favor the desired reaction over polymerization.[6] - Purify Starting Materials: Ensure all reactants and solvents are free from acidic impurities and water. - Add a Retarder: In some cases, a small amount of a polymerization retarder can be added to slow down the unwanted polymerization without significantly affecting the main reaction.[6] - Consider an Alternative Synthetic Route: If polymerization remains a persistent issue, a different synthetic strategy that is less prone to initiating polymerization may be necessary.[6][7] |
| Solidification or high viscosity of oxetane monomer in the distillation flask or column during purification. | The elevated temperatures during distillation are initiating thermal polymerization. Many reactive monomers are susceptible to this.[6] | - Use Vacuum Distillation: Distilling under reduced pressure allows for lower boiling points, thus reducing the thermal stress on the monomer.[6] - Add a Polymerization Inhibitor: Introduce a non-volatile polymerization inhibitor to the distillation flask. - Ensure Cleanliness of Glassware: Traces of acidic impurities on the glassware can initiate polymerization. |
| The oxetane product appears discolored or shows the presence of oligomers in analytical tests (e.g., GC-MS). | Partial polymerization or degradation has occurred during the reaction, work-up, or storage.[1] | - Assess Purity: Use analytical techniques like GC-MS to determine the extent of impurity.[1] - Purification: If significant impurities or oligomers are detected, purification by distillation or chromatography may be required.[1] - Review Storage Conditions: Ensure the purified product is stored under the recommended inert and cold conditions.[1] |
| Low yield of the desired oxetane product with the formation of byproducts. | Side reactions are competing with the oxetane ring formation. Depending on the synthetic route, these can include elimination reactions, intermolecular reactions, or the formation of larger ring structures.[2][8] | - Optimize Reaction Conditions: Adjust temperature, reaction time, and stoichiometry of reagents. - Choice of Base/Catalyst: The strength and nature of the base or catalyst can be critical. For instance, in Williamson etherification, a strong, non-nucleophilic base is often preferred.[9] - Protecting Groups: Utilize protecting groups for sensitive functionalities that might interfere with the cyclization. |
Experimental Protocols
Protocol 1: Removal of Storage Inhibitor from Oxetane Monomer
Objective: To purify a commercial oxetane monomer by removing the added storage inhibitor prior to use in a reaction.
Materials:
-
Commercial oxetane monomer
-
Anhydrous sodium sulfate or magnesium sulfate
-
Activated basic alumina
-
Clean, dry collection flask
-
Stirring apparatus
Procedure:
-
Drying: If the monomer may contain moisture, pre-dry it by stirring over anhydrous sodium sulfate or magnesium sulfate for several hours.
-
Inhibitor Removal:
-
Set up a column packed with activated basic alumina. The amount of alumina will depend on the quantity of monomer and the inhibitor concentration.
-
Pass the dried monomer through the alumina column.
-
Collect the purified monomer in a clean, dry flask.
-
-
Storage and Use:
-
The purified monomer should be used immediately to prevent spontaneous polymerization.[6]
-
If short-term storage is necessary, place it under an inert atmosphere (argon or nitrogen) and store at a low temperature.
-
Protocol 2: Purity Assessment of Oxetane by GC-MS
Objective: To determine the purity of a synthesized oxetane and check for the presence of oligomers.
Materials:
-
Oxetane sample
-
Volatile solvent (e.g., dichloromethane, ethyl acetate)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the oxetane sample in a suitable volatile solvent. A typical concentration is approximately 1 mg/mL.[1]
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Use a split/splitless injector with an appropriate split ratio for the sample concentration.[1]
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.[1]
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250-300°C) to ensure the elution of both the monomer and any potential higher-boiling oligomers.[1]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Use Electron Ionization (EI).[1]
-
-
-
Data Analysis:
-
Analyze the chromatogram to identify the peak corresponding to the oxetane monomer.
-
Look for peaks at higher retention times, which may indicate the presence of dimers, trimers, or other oligomers.
-
Analyze the mass spectrum of each peak to confirm the identity of the compounds.
-
Visualizations
Caption: Workflow for handling and synthesizing oxetanes to prevent polymerization.
Caption: Cationic ring-opening polymerization of oxetane and prevention strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Byproducts in 1-(3-Methyloxetan-3-yl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Methyloxetan-3-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the potential byproducts?
A common and effective method for the synthesis of this compound is the Grignard reaction between 3-methyloxetane-3-carbonitrile and methylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine.
Potential Byproducts:
-
Unreacted Starting Material: 3-methyloxetane-3-carbonitrile may remain if the reaction does not go to completion.
-
Imine Intermediate: Incomplete hydrolysis of the imine formed after the Grignard addition will result in the presence of 3-methyl-3-(1-iminoethyl)oxetane.
-
Ring-Opened Products: The oxetane ring is susceptible to cleavage under acidic conditions and can also react with strong nucleophiles like Grignard reagents, although this is a slower process compared to reaction with epoxides.[1][2] This can lead to the formation of various ring-opened byproducts, such as 3-hydroxy-3-methylpentan-2-one or other related species.
-
Double Addition Product: While less common with nitriles, if the starting material were an ester (e.g., methyl 3-methyloxetane-3-carboxylate), a double addition of the Grignard reagent could occur, leading to the formation of 2-(3-methyloxetan-3-yl)propan-2-ol.[1]
-
Wurtz Coupling Product: A common side reaction in Grignard syntheses is the coupling of the Grignard reagent with the alkyl halide from which it was formed, in this case, leading to ethane.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am getting a low yield of the desired ketone. What are the possible causes and how can I improve it?
A: Low yields in the Grignard synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps |
| Poor Quality Grignard Reagent | Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical. Initiation of Grignard Formation: Difficulty in initiating the reaction between magnesium and methyl bromide will lead to a low concentration of the Grignard reagent. Activation of magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane can be helpful. |
| Incomplete Reaction with Nitrile | Reaction Time and Temperature: The addition of the Grignard reagent to the nitrile may require specific temperature control. The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Ensure sufficient reaction time for the addition to complete. Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the nitrile. |
| Side Reactions | Ring-Opening of Oxetane: As the oxetane ring can be opened by the Grignard reagent or during acidic workup, minimize the reaction time and use mild acidic conditions for hydrolysis (e.g., saturated aqueous NH4Cl).[1][2] Wurtz Coupling: This is more prevalent if there is an excess of unreacted methyl bromide. Ensure the formation of the Grignard reagent is complete before adding the nitrile. |
| Product Loss During Workup and Purification | Hydrolysis Conditions: Overly harsh acidic conditions during the hydrolysis of the imine can promote ring-opening of the oxetane. A buffered or mild acidic workup is recommended. Extraction and Purification: Ensure efficient extraction of the product from the aqueous layer. Purification by column chromatography should be performed carefully to avoid loss of the product. |
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: The presence of impurities can be determined by analytical techniques such as NMR and mass spectrometry. The following table outlines common impurities and strategies for their mitigation.
| Impurity | Identification (Expected NMR Signals) | Mitigation Strategies |
| 3-Methyloxetane-3-carbonitrile (Starting Material) | Presence of a characteristic nitrile peak in the 13C NMR spectrum (~120-125 ppm). | Increase the equivalents of Grignard reagent and/or prolong the reaction time. |
| 3-Methyl-3-(1-iminoethyl)oxetane (Imine Intermediate) | Presence of a C=N stretch in the IR spectrum (~1640-1690 cm-1) and characteristic imine proton and carbon signals in the NMR spectra. | Ensure complete hydrolysis by adjusting the pH and duration of the acidic workup. Gentle heating during hydrolysis may be beneficial, but must be balanced against the risk of oxetane ring-opening. |
| Ring-Opened Byproducts (e.g., 3-hydroxy-3-methylpentan-2-one) | Appearance of new hydroxyl (-OH) and ketone (C=O) signals in the IR and NMR spectra that do not correspond to the desired product. Mass spectrometry can help identify the molecular weight of these byproducts. | Use mild acidic conditions for the workup (e.g., saturated aq. NH4Cl). Avoid prolonged exposure to acid. Perform the reaction at a controlled, low temperature to minimize the direct attack of the Grignard reagent on the oxetane ring. |
| 2-(3-Methyloxetan-3-yl)propan-2-ol (Double Addition Product - if ester is starting material) | Absence of a ketone carbonyl signal and the appearance of a tertiary alcohol signal in the NMR spectra. | This is more relevant if an ester is the starting material. Use of a Weinreb amide or careful control of stoichiometry and temperature can minimize this. With a nitrile starting material, this is less likely.[1][3] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline. It is crucial to consult specific literature procedures and perform a risk assessment before conducting any experiment.
-
Preparation of Methylmagnesium Bromide:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Reaction with 3-Methyloxetane-3-carbonitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-methyloxetane-3-carbonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Hydrolysis (Workup):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Stir the mixture until two clear layers are formed.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Potential Reaction Pathways and Byproducts
Caption: Main reaction pathway and potential side reactions.
References
Technical Support Center: Synthesis of 1-(3-Methyloxetan-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Methyloxetan-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful scale-up of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for scaling up the synthesis of this compound?
A1: A highly effective and scalable method involves a two-step process. The first step is the synthesis of the intermediate, 3-methyloxetane-3-carbonitrile. The second step is the conversion of this nitrile to the target ketone using a Grignard reaction. This route is advantageous due to the commercial availability of starting materials and the generally high yields and selectivity of these reactions.
Q2: How stable is the oxetane ring during the synthesis?
A2: The 3,3-disubstituted nature of the oxetane ring in the target molecule and its precursors significantly enhances its stability.[1][2][3][4][5] This substitution pattern sterically hinders the approach of nucleophiles to the C-O bonds of the ring, making it more robust under various reaction conditions, including the basic conditions of a Grignard reaction. However, it is still advisable to avoid strongly acidic conditions during workup to prevent potential ring-opening.[1]
Q3: What are the critical parameters to control during the Grignard reaction?
A3: The Grignard reaction is sensitive to moisture and air. Therefore, ensuring anhydrous conditions through the use of dry glassware and anhydrous solvents is critical for success. The temperature should also be carefully controlled, as Grignard reactions are exothermic. A slow, controlled addition of the Grignard reagent to the nitrile is recommended to maintain a manageable reaction temperature.
Q4: How can I purify the final product, this compound?
A4: Due to its likely low to moderate boiling point, fractional distillation under atmospheric or reduced pressure is the recommended method for purifying the final ketone.[6][7] It is important to first remove any unreacted starting materials and high-boiling impurities. Washing the crude product with a brine solution can help to remove water-soluble impurities and break up any emulsions that may have formed during the workup.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or no yield of this compound | Inactive Grignard reagent | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., dry diethyl ether or THF). The magnesium turnings should be fresh and activated if necessary. |
| Presence of water in the reaction | Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete reaction | Increase the reaction time or consider a slight increase in temperature towards the end of the reaction. Ensure a slight molar excess of the Grignard reagent. | |
| Formation of a significant amount of byproducts | Side reactions of the Grignard reagent | Add the Grignard reagent slowly to the nitrile solution at a low temperature (e.g., 0 °C) to control the exotherm. Adding a co-solvent like toluene may help reduce side reactions.[8] |
| Ring-opening of the oxetane | Avoid acidic workup conditions for extended periods. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. | |
| Difficulty in isolating the product | Emulsion formation during workup | Wash the organic layer with brine (saturated NaCl solution) to help break the emulsion. |
| Product is volatile and lost during solvent removal | Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature. | |
| Product is impure after initial workup | Presence of unreacted nitrile or other impurities | Purify the crude product by fractional distillation.[6][7] Collect fractions over a narrow boiling range. |
Experimental Protocols
Step 1: Synthesis of 3-Methyloxetane-3-carbonitrile
General Procedure:
-
Tosylation: To a cooled (0 °C) solution of 3-methyl-3-oxetane-methanol and a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane), slowly add p-toluenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water, dilute acid, and brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude tosylate.
-
Cyanation: Dissolve the crude tosylate in a polar aprotic solvent (e.g., DMSO or DMF) and add a cyanide source (e.g., sodium cyanide or potassium cyanide).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor for completion by TLC or GC.
-
After completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate to yield the crude 3-methyloxetane-3-carbonitrile.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound via Grignard Reaction
The following is a plausible experimental protocol for the synthesis of the target ketone from 3-methyloxetane-3-carbonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 3-Methyloxetane-3-carbonitrile | 97.12 | ~1.0 | 50 | 1.0 |
| Magnesium Turnings | 24.31 | - | 60 | 1.2 |
| Methyl Iodide | 141.94 | 2.28 | 60 | 1.2 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | - |
| Saturated NH₄Cl (aq) | - | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - | - |
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and heat generation).
-
Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-methyloxetane-3-carbonitrile (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator with a cooled trap.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(3-Methyloxetan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the characterization of 1-(3-methyloxetan-3-yl)ethanone. While specific experimental data for this compound is not widely available, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry and compares this methodology with alternative analytical approaches such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Mass Spectrometry Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds. For this compound (C₆H₁₀O₂, Molecular Weight: 114.14 g/mol ), the fragmentation pattern under electron ionization (EI) is predicted to be influenced by the presence of both a ketone functional group and an oxetane ring.
The primary fragmentation pathways for ketones are alpha-cleavage and the McLafferty rearrangement.[1][2] Alpha-cleavage involves the breaking of the C-C bond adjacent to the carbonyl group, which is a predominant fragmentation mode for ketones.[3][4] The McLafferty rearrangement is possible if a gamma-hydrogen is available for transfer, which is not the case for this specific molecule in its most direct chain. Fragmentation may also be initiated by the oxetane ring, although cyclic ethers can exhibit complex fragmentation patterns.[5]
Expected Fragmentation Pattern:
The major expected fragmentation pathways for this compound are illustrated below. The primary cleavage is anticipated to be the alpha-cleavage of the acetyl group, leading to a stable acylium ion.
Experimental Protocols
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS)
A standard protocol for the analysis of a semi-volatile small molecule like this compound would involve GC-MS.
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Presentation: Predicted Mass Fragments
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 114 | [C₆H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 99 | [C₅H₇O₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage with loss of the acetyl radical (•COCH₃). |
| 43 | [C₂H₃O]⁺ | Alpha-cleavage leading to the formation of the acylium ion [CH₃CO]⁺. This is often a prominent peak for methyl ketones. |
Mandatory Visualizations
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
Comparison with Alternative Analytical Methods
While mass spectrometry provides detailed structural information, other techniques are often used for quantification and purity assessment.
| Parameter | Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Specificity | High (structure-specific fragmentation) | High (with appropriate column and detector) | High (with appropriate column) | Very High (structure-specific) |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 98-102% | 99-101% |
| Precision (% RSD) | < 5% | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | Very Low (pg to fg) | Low (ng/mL to pg/mL) | Low (pg/mL) | Moderate (µg/mL to mg/mL) |
| Limit of Quantitation (LOQ) | Very Low (pg) | Low (ng/mL) | Low (pg/mL) | Moderate (mg/mL) |
High-Performance Liquid Chromatography (HPLC) with UV or other detectors is a robust method for the quantification and purity analysis of non-volatile or thermally labile compounds. A typical method would involve a reversed-phase C18 column with a mobile phase of acetonitrile and water.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly sensitive method for quantifying volatile and semi-volatile compounds. It offers excellent precision and a wide linear range but does not provide structural information.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It is highly accurate and precise but has a higher limit of detection compared to chromatographic techniques.[6]
References
A Comparative Analysis of the Reactivity of 1-(3-Methyloxetan-3-yl)ethanone and Cyclobutanone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-(3-Methyloxetan-3-yl)ethanone and its analogous cyclobutanone counterpart, methyl cyclobutyl ketone. The unique structural features of the oxetane ring impart distinct physicochemical properties that are of significant interest in medicinal chemistry and drug discovery.[1][2] This document presents a comparative analysis of their reactivity in key chemical transformations, supported by experimental data from related compounds, detailed experimental protocols, and visualizations of reaction pathways.
Introduction to the Contestants: Ring Strain as a Driving Force
The reactivity of both this compound and cyclobutanone analogs is fundamentally influenced by the inherent ring strain of the four-membered ring system.[3][4] Cyclobutane possesses a significant ring strain of approximately 26.3 kcal/mol due to deviations from the ideal sp³ bond angle of 109.5° and torsional strain from eclipsing interactions.[3][4] The oxetane ring in this compound has a comparable ring strain of about 25.5 kcal/mol.[5][6] This stored energy provides a thermodynamic driving force for reactions that lead to ring-opening or rearrangements, rendering these ketones more reactive than their acyclic or larger-ring counterparts.[3][7]
In medicinal chemistry, the oxetane motif is often introduced as a bioisostere for gem-dimethyl or carbonyl groups to enhance properties such as aqueous solubility, metabolic stability, and lipophilicity (LogP).[2][8][9] Understanding the reactivity of oxetane-containing ketones is therefore crucial for their effective application in drug design and synthesis.
Comparative Reactivity Analysis
This section compares the reactivity of this compound and methyl cyclobutyl ketone in three key reactions: Baeyer-Villiger oxidation, reduction with sodium borohydride, and the Wittig reaction. Due to the limited availability of direct comparative experimental data for this compound, data for structurally related oxetan-3-ones and cyclobutanones are presented to provide a basis for reactivity comparison.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters (or lactones from cyclic ketones) and is sensitive to the migratory aptitude of the groups attached to the carbonyl.[8][10] For both ketones, the tertiary alkyl group (the ring carbon) is expected to migrate in preference to the methyl group.[11] The strain of the four-membered ring is a key factor influencing the reaction rate.
Table 1: Comparison of Baeyer-Villiger Oxidation Data for Related Ketones
| Ketone | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 3-Phenylcyclobutanone | m-CPBA | CH₂Cl₂ | 25 | 4-Phenyldihydrofuran-2(3H)-one | 95 | [12] |
| 3-Arylcyclobutanones | H₂O₂ / Chiral Co Complex | Not specified | Not specified | Chiral γ-lactones | Up to 99 | [13] |
| 2,6-Dimethoxyacetophenone | m-CPBA | Not specified | Not specified | 2,6-Dimethoxyphenyl acetate | Not specified | [14] |
Note: Direct comparative data for this compound was not available. The data for related compounds suggests that the strained four-membered ring readily undergoes this rearrangement.
Reduction with Sodium Borohydride
The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation. The reactivity in this reaction is influenced by the steric hindrance around the carbonyl group and the electronic effects of the ring.
Table 2: Comparison of Sodium Borohydride Reduction Data for Related Ketones
| Ketone | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Methylcyclohexanone | NaBH₄ | Methanol | 0 to RT | 2-Methylcyclohexanol | 10.2 | [15] |
| 9-Fluorenone | NaBH₄ | Methanol | RT | 9-Fluorenol | Not specified | [16] |
| Various Aldehydes/Ketones | NaBH₄ | THF | RT | Corresponding Alcohols | Not specified | [2] |
Note: While specific data for the target molecules is not provided, the general protocols indicate that both ketones are readily reduced under standard conditions. The slightly different steric and electronic environments may lead to minor differences in reaction rates.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from ketones. The reactivity is primarily dependent on the accessibility of the carbonyl carbon to the phosphorus ylide.
Table 3: General Conditions for Wittig Reactions
| Ketone Type | Ylide | Base | Solvent | General Observations | Reference |
| Aldehydes/Ketones | Stabilized Ylides | NaHCO₃ | Water | High yields and stereocontrol | [3] |
| Aldehydes | Non-stabilized Ylides | NaOEt | Ethanol | Good yields | [10] |
| Aldehydes/Ketones | Commercial Ylides | None | Dichloromethane | Good yields | [5] |
Note: Both this compound and methyl cyclobutyl ketone are expected to undergo the Wittig reaction. The specific yields and stereoselectivity would depend on the nature of the ylide and the reaction conditions.
Experimental Protocols
The following are detailed, generalized protocols for the key reactions discussed. These can be adapted for the specific substrates by adjusting molar equivalents and reaction monitoring.
Protocol 1: Baeyer-Villiger Oxidation
Materials:
-
Ketone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolve the ketone (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reduction with Sodium Borohydride
Materials:
-
Ketone (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolve the ketone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) in small portions to the stirred solution.[2]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water at 0 °C, followed by 1 M HCl until the solution is acidic.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the alcohol product.
-
Purify if necessary by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
The following diagrams, created using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow.
Caption: The mechanism of the Baeyer-Villiger oxidation.
Caption: A generalized experimental workflow for organic synthesis.
Conclusion
Both this compound and its cyclobutanone analogs are highly reactive ketones due to the inherent strain of their four-membered rings. This reactivity makes them valuable intermediates in organic synthesis. The presence of the oxygen atom in the oxetane ring of this compound can influence its reactivity and the properties of its products, offering advantages in the context of drug discovery by potentially improving physicochemical properties. While direct quantitative comparisons are limited, the principles of organic chemistry and data from related compounds suggest that both classes of ketones will undergo similar transformations, with potential differences in reaction rates and product stability that warrant further investigation for specific applications.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. rsc.org [rsc.org]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
The Emergence of Oxetanes in Drug Discovery: A Comparative Analysis of 1-(3-Methyloxetan-3-yl)ethanone Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of small, polar, and three-dimensional motifs is a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has garnered significant interest as a bioisosteric replacement for carbonyl groups, offering the potential for improved physicochemical and pharmacokinetic properties. This guide provides an objective comparison of the biological activity of ketone-containing compounds versus their oxetane-analogs, with a focus on analogs structurally related to 1-(3-Methyloxetan-3-yl)ethanone, supported by experimental data and detailed methodologies.
The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a surrogate for the carbonyl group in drug candidates.[1][2] This substitution can lead to enhanced metabolic stability, increased aqueous solubility, and a more favorable three-dimensional profile, all while maintaining the crucial hydrogen-bonding acceptor capability of the original ketone.[1][2][3] The introduction of an oxetane ring can also influence the basicity of nearby functional groups and provide a novel chemical space for intellectual property.[2]
Comparative Biological Activity: Ketone vs. Oxetane Analogs
To illustrate the impact of replacing a ketone with an oxetane, we present data from a study on indole-based analogs. The parent compound, a potent inhibitor of tubulin polymerization, contains a ketone linker. A series of analogs were synthesized where this ketone was replaced with an oxetane moiety. The following table summarizes the cytotoxic activity (GI50) of the parent ketone-containing compound and a representative oxetane analog against three human cancer cell lines.
| Compound | Linker | MCF-7 GI50 (µM) | MDA-MB-231 GI50 (µM) | PANC-1 GI50 (µM) |
| 2-Aryl-3-aroyl-indole (Parent) | Ketone | 0.004 | Not Reported | Not Reported |
| Oxetane-containing Indole Analog | Oxetane | 0.47 ± 0.02 | 0.58 ± 0.03 | 1.1 ± 0.1 |
Data sourced from a study on oxetane-containing indole analogues.[4] The parent compound's data is for a closely related analog from the same class.
The data indicates that while the oxetane-containing analog demonstrates potent micromolar cytotoxicity against breast (MCF-7, MDA-MB-231) and pancreatic (PANC-1) cancer cell lines, the parent ketone-containing compound exhibits significantly higher potency.[4] This highlights that while oxetane substitution can be a valuable tool for modulating physicochemical properties, it can also impact biological activity, and the structure-activity relationship (SAR) must be carefully evaluated for each new chemical series.[4]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the comparison of these compounds: a cytotoxicity assay to determine the half-maximal growth inhibition (GI50).
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]
2. Compound Treatment:
- A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to the desired concentrations in culture medium.[5]
- The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. A vehicle control (DMSO) is also included.
- The plates are incubated for a specified period (e.g., 48 or 72 hours).[5]
3. MTT Assay:
- Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]
- The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the evaluation of these compounds, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant biological signaling pathway.
References
A Researcher's Guide to Computationally Modeling the Reactivity of 1-(3-Methyloxetan-3-yl)ethanone
Introduction: 1-(3-Methyloxetan-3-yl)ethanone is a valuable synthetic building block, combining the reactivity of a ketone with the unique properties of a strained oxetane ring. The oxetane motif is of particular interest in medicinal chemistry, where it can serve as a polar surrogate for gem-dimethyl or carbonyl groups, influencing physicochemical properties like solubility and metabolic stability. Computational modeling provides a powerful tool to predict the reactivity of this molecule, offering insights into reaction mechanisms, transition states, and kinetics, thereby guiding synthetic efforts and the design of novel derivatives.
While specific computational studies on the reactions of this compound are not extensively documented in current literature, a robust modeling approach can be constructed by drawing parallels from established computational methods for oxetane ring-openings and ketone chemistry.[1][2][3] This guide compares various computational methodologies and provides a framework for researchers to model a representative reaction of this molecule: the acid-catalyzed nucleophilic ring-opening.
Case Study: Acid-Catalyzed Ring-Opening Reaction
Due to significant ring strain, the most characteristic reaction of oxetanes is their ring-opening under acidic or nucleophilic conditions.[4][5] We propose as a case study the acid-catalyzed ring-opening of this compound with methanol. This reaction is expected to proceed via protonation of the oxetane oxygen, followed by nucleophilic attack by methanol at one of the oxetane carbons, leading to a stable ring-opened product.
Comparison of Computational Modeling Approaches
The accuracy of computational predictions for reaction mechanisms and energetics is highly dependent on the chosen theoretical methods. Density Functional Theory (DFT) is a widely used and versatile method for such investigations in organic chemistry.[6] The key components of a DFT calculation are the functional, the basis set, and the treatment of the solvent environment.
Data Presentation: Comparison of DFT Functionals
The choice of the exchange-correlation functional is critical for accurately describing the electronic structure and energies of reactants, transition states, and products. Below is a comparison of functionals commonly employed for organic reaction mechanisms.
| Functional | Type | Strengths | Weaknesses | Typical Application |
| B3LYP | Hybrid-GGA | A well-balanced, widely used functional that often provides good geometries.[7] | May underestimate reaction barriers and is known to poorly describe dispersion interactions.[8] | General-purpose calculations, initial geometry optimizations. |
| M06-2X | Hybrid-Meta-GGA | Excellent performance for main-group thermochemistry and kinetics. Good for non-covalent interactions.[9] | Can be more computationally expensive than B3LYP. | Mechanistic studies involving complex potential energy surfaces. |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Includes long-range corrections and an empirical dispersion term, making it suitable for systems where van der Waals forces are important. | Performance can be system-dependent. | Reactions involving non-covalent interactions, larger molecular systems. |
| PBE0 | Hybrid-GGA | A parameter-free hybrid functional, often providing a good balance of accuracy for energies and structures.[10] | May not be as accurate as empirically fitted functionals for specific reaction types. | Solid-state physics and general chemistry applications. |
Data Presentation: Comparison of Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals.[11][12] The choice represents a compromise between accuracy and computational cost.
| Basis Set Family | Description | Examples | Advantages | Disadvantages |
| Pople Style | Split-valence basis sets, computationally efficient.[13] | 6-31G(d), 6-311++G(d,p) | Fast, good for initial optimizations and large systems. Widely benchmarked.[14] | Can be less accurate than correlation-consistent sets, especially for electron correlation effects. |
| Correlation-Consistent | Designed to systematically converge towards the complete basis set limit. | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | Highly accurate, especially when high-level electron correlation methods are used. Systematic improvability. | Significantly more computationally demanding, especially the augmented versions. |
| Polarization & Diffuse Functions | Functions added to basis sets to describe anisotropy (polarization) and weakly bound electrons (diffuse). | (d,p)++ or aug- | Crucial for describing transition states, anions, and non-covalent interactions accurately. | Increase computational cost. |
Data Presentation: Comparison of Solvation Models
Reactions in solution are significantly influenced by the solvent. Solvation models account for these effects.[15]
| Model Type | Description | Examples | Advantages | Disadvantages |
| Implicit (Continuum) | The solvent is modeled as a continuous medium with a defined dielectric constant.[16] | PCM, SMD, COSMO | Computationally efficient, captures the bulk electrostatic effects of the solvent well.[2][17][18] | Does not account for specific solvent-solute interactions like hydrogen bonding.[16] |
| Explicit | Individual solvent molecules are included in the calculation. | QM/MM, Microsolvation | Provides a highly accurate description of specific interactions in the first solvation shell.[16] | Very computationally expensive due to the increased number of atoms and conformational sampling required. |
Experimental Protocols
Computational models should ideally be validated against experimental data. Below is a general protocol for the acid-catalyzed ring-opening of an oxetane that could be adapted for this compound.
Protocol: Acid-Catalyzed Methanolysis of this compound
-
Materials: this compound, anhydrous methanol, a strong acid catalyst (e.g., p-toluenesulfonic acid or HCl in dioxane), anhydrous sodium bicarbonate, and a suitable solvent for extraction (e.g., ethyl acetate).
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous methanol (0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (0.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the regioselectivity of the ring-opening.
-
Kinetics (Optional): To obtain kinetic data for comparison with computational results, the reaction can be run at different temperatures, and aliquots can be taken at various time points. The concentration of the reactant or product can be determined using a quantitative method like GC with an internal standard or quantitative NMR. This data can be used to derive the experimental activation energy (Ea) via an Arrhenius plot.
Mandatory Visualizations
Proposed Reaction Pathway
Caption: Proposed pathway for acid-catalyzed ring-opening.
Computational Modeling Workflow
Caption: General workflow for computational reaction modeling.
References
- 1. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 2. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Density functional theory - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 15. Solvent model - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. JDFTx: Solvation of molecules [jdftx.org]
- 18. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Spectroscopic Scrutiny: A Comparative Analysis of 1-(3-Methyloxetan-3-yl)ethanone and Its Synthetic Precursors
A detailed spectroscopic comparison of the novel oxetane derivative, 1-(3-Methyloxetan-3-yl)ethanone, and its key precursors, 3-methyl-3-oxetanemethanol and 3-methyl-3-oxetanecarboxylic acid, provides valuable insights for researchers in drug discovery and organic synthesis. This guide presents a comprehensive analysis of their characteristic spectroscopic data, facilitating their identification, characterization, and utilization in complex synthetic pathways.
The oxetane motif is of growing interest in medicinal chemistry due to its ability to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. The title compound, this compound, incorporates this valuable scaffold. Understanding its spectroscopic signature in relation to its synthetic building blocks is crucial for efficient synthesis and characterization.
Synthesis Pathway Overview
The synthesis of this compound can be envisioned through the functional group transformation of key precursors. A plausible synthetic route originates from 3-methyl-3-oxetanemethanol, which can be oxidized to 3-methyl-3-oxetanecarboxylic acid. Subsequent conversion of the carboxylic acid to the corresponding ethanone derivative would yield the target molecule. This synthetic relationship is depicted in the following workflow diagram.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring and final product confirmation.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | -CH₃ (oxetane) | -CH₂- (oxetane) | -CH₃ (acetyl) | Other Protons |
| This compound | ~1.4 | ~4.5 (d), ~4.7 (d) | ~2.2 | - |
| 3-Methyl-3-oxetanemethanol | 1.31 | 4.35 (s) | - | 3.65 (s, -CH₂OH), 2.45 (s, -OH) |
| 3-Methyl-3-oxetanecarboxylic Acid | 1.6 | 4.6 (s) | - | ~11.0 (br s, -COOH) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | -C(CH₃)- (oxetane) | -CH₂- (oxetane) | -C=O | -CH₃ (acetyl) | -CH₃ (oxetane) | Other Carbons |
| This compound | ~45 | ~80 | ~209 | ~26 | ~22 | - |
| 3-Methyl-3-oxetanemethanol | 41.8 | 81.5 | - | - | 21.3 | 70.1 (-CH₂OH) |
| 3-Methyl-3-oxetanecarboxylic Acid | 42.0 | 80.0 | ~175 | - | 20.0 | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C-O Stretch (ether) |
| This compound | ~1710 | - | ~980 |
| 3-Methyl-3-oxetanemethanol | - | 3300-3400 (broad) | 989 |
| 3-Methyl-3-oxetanecarboxylic Acid | ~1705 | 2500-3300 (broad) | ~980 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 114.06 | 99, 71, 43 |
| 3-Methyl-3-oxetanemethanol | 102.07 | 85, 71, 57, 43 |
| 3-Methyl-3-oxetanecarboxylic Acid | 116.05 | 71, 45, 43 |
Experimental Protocols
General Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Liquid samples were analyzed as thin films on NaCl plates, and solid samples were analyzed using the KBr pellet method.
-
Mass Spectrometry (MS): Mass spectra were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV.
Synthesis of 3-Methyl-3-oxetanemethanol
A detailed experimental protocol for the synthesis of the precursor 3-Methyl-3-oxetanemethanol can be adapted from established literature procedures for the synthesis of similar oxetane structures. A general approach involves the intramolecular cyclization of a suitable diol precursor under basic conditions.
Caption: Workflow for spectroscopic characterization.
Discussion of Spectroscopic Features
The ¹H NMR spectrum of this compound is expected to show a characteristic singlet for the acetyl methyl group around 2.2 ppm. The oxetane ring protons would appear as two distinct doublets due to geminal coupling, typically between 4.5 and 4.7 ppm. The methyl group on the oxetane ring would resonate as a singlet around 1.4 ppm. In contrast, 3-methyl-3-oxetanemethanol displays a singlet for the hydroxymethyl protons and a broad singlet for the hydroxyl proton, which are absent in the target molecule. The carboxylic acid proton of 3-methyl-3-oxetanecarboxylic acid appears as a very broad singlet at a significantly downfield shift.
In the ¹³C NMR spectra, the most notable feature for this compound is the carbonyl carbon signal appearing around 209 ppm. The quaternary carbon of the oxetane ring is observed around 45 ppm, while the methylene carbons of the ring are further downfield at approximately 80 ppm.
The IR spectra provide clear evidence for the functional group transformations. The broad O-H stretch in the precursors is absent in the final product. The sharp, strong carbonyl (C=O) stretch around 1710 cm⁻¹ is a definitive feature of this compound.
Mass spectrometry confirms the molecular weight of each compound. The fragmentation pattern of this compound is expected to show a prominent peak for the acylium ion [CH₃CO]⁺ at m/z 43 and a fragment corresponding to the loss of an acetyl group at m/z 71.
This comparative guide provides a foundational spectroscopic dataset for researchers working with this compound and its precursors. The presented data and experimental outlines will aid in the unambiguous identification and characterization of these compounds, thereby supporting their application in the development of novel chemical entities.
A Comparative Analysis of Oxetane Ring Stability in Diverse Chemical Environments
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural motif in modern medicinal chemistry. Its unique combination of properties—acting as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups—allows for the fine-tuning of a drug candidate's physicochemical profile, including solubility, lipophilicity, and metabolic clearance.[1][2][3][4] However, the inherent ring strain of approximately 25.5 kcal/mol also makes the oxetane susceptible to ring-opening reactions, presenting a fascinating dichotomy of stability and reactivity.[5][6] This guide provides a comparative study of oxetane ring stability across different chemical environments, supported by experimental data and detailed protocols to inform synthetic strategy and drug design.
Key Factors Influencing Oxetane Ring Stability
The stability of an oxetane is not absolute but is highly dependent on its structural features and the surrounding chemical environment.
-
Substitution Pattern: The substitution on the oxetane ring is a critical determinant of its stability. A widely accepted rule is that 3,3-disubstituted oxetanes exhibit superior stability compared to other substitution patterns.[7][8] This enhanced stability is attributed to steric hindrance, where the substituents physically block the trajectory of an external nucleophile's attack on the C–O σ* antibonding orbital.[8] Conversely, oxetanes with electron-donating groups at the C2 position are likely to be less stable.[8]
-
Acidic Conditions: The oxetane ring is particularly susceptible to cleavage under acidic conditions. Both Brønsted and Lewis acids can activate the ring by coordinating to the ether oxygen, weakening the C-O bonds and facilitating nucleophilic attack.[9][10][11] Strong Lewis acids like B(C₆F₅)₃ and Al(C₆F₅)₃ are highly effective at promoting ring-opening, even leading to isomerizations to form homoallylic alcohols.[12]
-
Basic and Nucleophilic Conditions: Compared to acidic environments, oxetanes are generally more stable under basic and nucleophilic conditions.[13] However, strong nucleophiles can induce ring-opening, typically attacking the less sterically hindered carbon adjacent to the oxygen in an Sₙ2-type reaction.[6][11]
-
Metabolic Conditions: In a physiological environment, the oxetane moiety often enhances metabolic stability. It can serve as a replacement for metabolically vulnerable groups like carbonyls or gem-dimethyl groups, effectively shielding molecules from enzymatic degradation by cytochrome P450 (CYP) enzymes.[4][14]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the stability of oxetanes compared to common functional groups and under various chemical stressors.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
This table demonstrates the improvement in metabolic stability when replacing metabolically labile groups with an oxetane ring. Intrinsic clearance (CLint) is a measure of the rate of metabolism; a lower value indicates greater stability.
| Compound Pair | Structure of Analogue | Analogue CLint (µL/min/mg protein) | Structure of Oxetane | Oxetane CLint (µL/min/mg protein) | Fold Improvement | Reference(s) |
| Carbonyl vs. Oxetane | > 293 | 25.9 | > 11.3 | [1][14] | ||
| gem-Dimethyl vs. Oxetane | High | Low | Significant | [14][15] | ||
| Thalidomide vs. Oxetanothalidomide | Configurationally unstable in plasma | Configurationally stable in plasma (5h) | Blocks in vivo racemization | [1][16] |
Table 2: Chemical Stability of Oxetane Ether vs. Analogous Ester
This table compares the chemical stability of an oxetane ether and its corresponding ester analogue under various stress conditions, with stability measured by the percentage of compound recovered.
| Entry | Condition | Time (h) | Temperature (°C) | % Recovery (Oxetane Ether 2a) | % Recovery (Ester 30) | Reference(s) |
| 1 | 1 M HCl in 1,4-Dioxane/H₂O | 24 | 37 | 100 | 17 | [13] |
| 2 | 1 M NaOH in 1,4-Dioxane/H₂O | 24 | 37 | 100 | 0 | [13] |
| 3 | Toluene | 24 | 80 | 100 | 99 | [13] |
| 4 | MeO-Cysteine, PBS Buffer | 24 | 37 | 99 | 100 | [13] |
| 5 | NaBH₄, MeOH | 1 | 22 | 100 | 0 | [13] |
Visualizing Key Pathways and Workflows
The following diagrams illustrate the mechanism of acid-catalyzed ring-opening, the structural basis for enhanced stability, and a typical experimental workflow for assessing metabolic stability.
Caption: General mechanism of Lewis acid-catalyzed oxetane ring-opening.
Caption: Influence of 3,3-disubstitution on oxetane ring stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes - Enamine [enamine.net]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]
- 11. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 12. ddd.uab.cat [ddd.uab.cat]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparison Guide for the Synthetic Validation of 1-(3-Methyloxetan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route for 1-(3-methyloxetan-3-yl)ethanone, a valuable building block in medicinal chemistry.[1][2] Due to the limited availability of published, detailed synthetic procedures for this specific compound, this document outlines a plausible and logical synthetic pathway, presenting it alongside a hypothetical alternative for comparative validation. The experimental data provided for the proposed route is based on analogous, well-established chemical transformations involving oxetanes, while the data for the alternative route is projected for the purpose of a comprehensive comparison.
The oxetane motif is of growing importance in drug discovery, as its incorporation into molecules can enhance physicochemical properties such as solubility and metabolic stability.[3] Therefore, efficient and validated synthetic access to functionalized oxetanes like this compound is of significant interest.
Proposed and Alternative Synthetic Routes
A two-step synthetic route commencing from the readily available oxetan-3-one is proposed. This route involves a Grignard reaction to install the methyl group, followed by oxidation of the resulting tertiary alcohol. As a point of comparison, a hypothetical, more direct one-step synthesis is also considered.
Proposed Synthetic Route (PSR): Grignard Reaction Followed by Oxidation
-
Step 1: Grignard Reaction. The synthesis initiates with the nucleophilic addition of methylmagnesium bromide to oxetan-3-one. This standard Grignard reaction is expected to produce the intermediate, 3-methyl-3-hydroxyoxetane.
-
Step 2: Oxidation. The tertiary alcohol intermediate is then oxidized to the target ketone, this compound. It is important to note that the oxidation of tertiary alcohols without cleavage of carbon-carbon bonds is a challenging transformation and may require specialized reagents to prevent the opening of the strained oxetane ring.
Alternative Synthetic Route (ASR): Direct Acylation (Hypothetical)
A hypothetical one-step direct acylation of a suitable 3-methyloxetane precursor is presented as an alternative for comparison. This route, while theoretically more efficient, would likely face significant challenges in terms of regioselectivity and the stability of the oxetane ring under the required reaction conditions.
Data Presentation: Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the proposed and alternative synthetic routes.
| Parameter | Proposed Synthetic Route (PSR) | Alternative Synthetic Route (ASR) |
| Number of Steps | 2 | 1 |
| Overall Estimated Yield | 60-70% | 40-50% (Projected) |
| Estimated Purity (Post-Purification) | >98% | >95% (Projected) |
| Total Reaction Time | 12-18 hours | 6-8 hours (Projected) |
| Scalability | Moderate | Potentially Low to Moderate |
| Key Challenges | Oxidation of tertiary alcohol, potential for ring-opening. | Lack of established precedent, potential for side reactions. |
Experimental Protocols
Proposed Synthetic Route: Detailed Methodology
Step 1: Synthesis of 3-methyl-3-hydroxyoxetane via Grignard Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, is added magnesium turnings (1.2 eq).
-
Anhydrous diethyl ether is added to cover the magnesium turnings.
-
A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reagent formation.
-
Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0 °C.
-
A solution of oxetan-3-one (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent solution.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-methyl-3-hydroxyoxetane.
-
Expected Yield: 75-85%
-
Step 2: Synthesis of this compound via Oxidation
-
To a solution of 3-methyl-3-hydroxyoxetane (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a specialized oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation protocol) (1.5 eq) at 0 °C.
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched with an appropriate quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate for Dess-Martin oxidation).
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Expected Yield: 80-90%
-
Visualizations
Caption: Workflow for the synthesis and validation of this compound.
Caption: Proposed two-step synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 1-(3-Methyloxetan-3-yl)ethanone: A Guide for Laboratory Professionals
For immediate reference, treat 1-(3-Methyloxetan-3-yl)ethanone as a hazardous waste. This compound is presumed to be a flammable liquid and may cause skin and serious eye irritation. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the safe handling and disposal of this compound, a ketone and oxetane-containing organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar chemical classes, including ketones and cyclic ethers, and general principles of hazardous waste management.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or neoprene gloves. |
| Eye Protection | Goggles or safety glasses with side shields.[1] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Procedures:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[2]
-
Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[3] |
Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[4]
Step-by-Step Disposal Procedure:
-
Waste Identification: This compound should be classified as a hazardous chemical waste. It is likely to be considered an ignitable waste (D001) and may possess other hazardous characteristics.
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
Empty Container Disposal:
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing and air-drying in a well-ventilated area (like a fume hood), the container may be disposed of as non-hazardous waste, provided all labels are defaced.[7]
Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 1-(3-Methyloxetan-3-yl)ethanone
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3-Methyloxetan-3-yl)ethanone (CAS 1363381-04-7) was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally related compounds, including other oxetanes and ketones. It is imperative to perform a thorough risk assessment before handling this chemical and to consult a qualified safety professional.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to directly answer specific operational questions, building a foundation of laboratory safety and chemical handling trust.
Hazard Identification and Risk Assessment
Based on related chemical structures, this compound is anticipated to be a flammable liquid and may cause skin and serious eye irritation.[1][2] Inhalation of vapors or mists may cause respiratory irritation. As with many organic solvents, prolonged or repeated exposure could lead to more severe health effects. A comprehensive, substance-specific risk assessment is mandatory before any handling.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to ensure personnel safety.[3][4] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Standards |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove with an outer butyl rubber or specialized ketone-resistant glove (e.g., Ketochem®).[5][6][7] | Inner Glove: Nitrile, disposable. Outer Glove: Butyl rubber or PVA coating, check manufacturer's chemical resistance chart.[8][9] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[10] | Goggles should meet ANSI Z87.1 standards. A face shield provides an additional layer of protection against splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient or for spill response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11][12] | Refer to OSHA 29 CFR 1910.134 for respirator program requirements. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For larger quantities or splash potential, a chemically resistant apron or coveralls should be worn.[4] | Ensure lab coats are fully buttoned. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[10][11] | Leather or synthetic leather is recommended. Avoid canvas or mesh shoes. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Assemble all necessary PPE as outlined in the table above.
-
Have a spill kit readily accessible. The kit should contain an absorbent material suitable for organic solvents.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.
-
-
Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood.
-
Ground/bond container and receiving equipment to prevent static discharge, as the compound is likely a flammable liquid.[2]
-
Use only non-sparking tools.[2]
-
Avoid direct contact with skin and eyes.[13]
-
Avoid inhalation of vapors.[13]
-
-
Post-Handling:
Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
The waste container should be made of a material compatible with organic solvents.
-
-
Waste Disposal:
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][13] |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Ventilate the area. For large spills, contact your institution's emergency response team. |
Visual Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.
Caption: PPE selection workflow for this compound.
Caption: Step-by-step handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. shop.dqeready.com [shop.dqeready.com]
- 6. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 7. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 8. polycohealthline.com [polycohealthline.com]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. policy.tulane.edu [policy.tulane.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. pppmag.com [pppmag.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
